Balipodect
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an inhibitor of phosphodiesterase 10A; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238697-26-1 | |
| Record name | Balipodect [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balipodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BALIPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Balipodect (TAK-063): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, PDE10A inhibitors have been investigated as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders. This compound, developed by Takeda Pharmaceutical Company, emerged from a structure-based drug design program and demonstrated promising preclinical activity.[1][2] Although its clinical development for schizophrenia was discontinued after Phase 2 trials, the discovery and preclinical evaluation of this compound provide valuable insights into the therapeutic potential and challenges of targeting PDE10A.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery and Mechanism of Action
The discovery of this compound began with a high-throughput screening effort that identified a pyridazinone-based compound as a modest PDE10A inhibitor.[1] Subsequent optimization through structure-based drug design, utilizing the X-ray crystal structure of PDE10A, led to the synthesis of this compound (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one).[1][4]
This compound exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of both cAMP and cGMP.[5][6] Inhibition of PDE10A leads to an accumulation of these second messengers in the striatal medium spiny neurons, thereby modulating downstream signaling cascades.[7][8] This modulation of the cAMP/cGMP pathways is believed to be the underlying mechanism for its potential antipsychotic effects.[7]
Signaling Pathway
The following diagram illustrates the central role of PDE10A in the signaling cascade within medium spiny neurons and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PDE10A IC50 | 0.30 nM | [1][2] |
| Selectivity | >15,000-fold over other PDEs | [1][4] |
Table 2: In Vivo Activity of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Striatal cAMP/cGMP Levels | Mouse | 0.3 mg/kg, p.o. | Increased cAMP and cGMP levels | [1] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | 0.3 mg/kg, p.o. (MED) | Potent suppression of hyperlocomotion | [1] |
| MK-801-induced Hyperlocomotion | Rodent | 0.3 and 1 mg/kg, p.o. | Strongly suppressed hyperlocomotion | [7] |
Synthesis of this compound (TAK-063)
The synthesis of this compound involves a multi-step process, culminating in the formation of the pyridazinone core with the desired substitutions. While a detailed, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy can be inferred from the medicinal chemistry publication by Kunitomo et al.[1] The synthesis likely involves the coupling of a substituted phenylhydrazine with a diketoester to form the pyridazinone ring, followed by the introduction of the pyrazole moieties.
The following diagram outlines a plausible synthetic workflow for this compound, based on common synthetic methodologies for this class of compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key assays used in the characterization of this compound, based on the methodologies described in the primary literature.
PDE10A Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting PDE10A activity.
General Protocol:
-
Recombinant human PDE10A2 enzyme is used.[4]
-
The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a reducing agent.
-
The enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrates, radiolabeled cAMP and/or cGMP.[9]
-
After a defined incubation period at a controlled temperature, the reaction is terminated.
-
The amount of hydrolyzed substrate (AMP or GMP) is quantified, often using a scintillation counter after separation of the product from the substrate (e.g., via anion-exchange chromatography or using scintillant-impregnated beads).[9]
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To assess the in vivo antipsychotic-like activity of this compound.
General Protocol:
-
Male ICR mice are commonly used.[1]
-
Animals are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) before the experiment.
-
This compound or vehicle is administered orally (p.o.) at various doses.
-
After a specific pretreatment time (e.g., 60 minutes), phencyclidine (PCP) is administered subcutaneously (s.c.) to induce hyperlocomotion.[10][11]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 90-120 minutes) using an automated activity monitoring system.[11][12]
-
The data is analyzed to determine the dose-dependent effect of this compound on PCP-induced hyperactivity. The minimum effective dose (MED) is the lowest dose that produces a statistically significant reduction in hyperlocomotion compared to the vehicle-treated group.[1]
Drug Discovery and Development Workflow
The discovery of this compound followed a typical drug discovery pipeline for enzyme inhibitors. The following diagram illustrates the key stages of this process.
Conclusion
This compound (TAK-063) is a testament to the power of structure-based drug design in developing highly potent and selective enzyme inhibitors. Its preclinical profile demonstrated robust target engagement and efficacy in animal models relevant to schizophrenia. Although it did not meet its primary endpoints in later-stage clinical trials, the scientific journey of this compound has significantly contributed to our understanding of PDE10A biology and the complexities of treating neuropsychiatric disorders. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 5. uniprot.org [uniprot.org]
- 6. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 12. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Balipodect (TAK-063): Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, this compound demonstrates a unique mechanism of action with potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental methodologies and a summary of key quantitative data. The document also elucidates the proposed signaling pathways affected by this compound and its impact on preclinical models of schizophrenia's positive, negative, and cognitive symptoms.
Chemical Structure and Physicochemical Properties
This compound, with the developmental code name TAK-063, is a novel, orally active small molecule.
IUPAC Name: 1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one[1]
Chemical Formula: C₂₃H₁₇FN₆O₂[1]
Molecular Weight: 428.427 g·mol⁻¹[1]
CAS Number: 1238697-26-1[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇FN₆O₂ | [1] |
| Molecular Weight | 428.427 g/mol | [1] |
| CAS Number | 1238697-26-1 | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | DMSO: 85 mg/mL (198.4 mM) | [3] |
Mechanism of Action: Potent and Selective PDE10A Inhibition
This compound is a highly potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular signaling by hydrolyzing both cAMP and cGMP. Its high expression in the striatal medium spiny neurons makes it a strategic target for modulating dopaminergic and glutamatergic pathways implicated in schizophrenia.
This compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.30 nM for PDE10A, with over 15,000-fold selectivity against other phosphodiesterase subtypes.[2][3][4] This high selectivity minimizes off-target effects. The inhibition of PDE10A by this compound leads to an increase in the intracellular levels of cAMP and cGMP in the striatum.[2][3]
A key characteristic of this compound's interaction with PDE10A is its faster off-rate compared to other PDE10A inhibitors like MP-10.[5] This kinetic property is believed to contribute to a more "balanced" activation of the direct (D₁ receptor-expressing) and indirect (D₂ receptor-expressing) striatal pathways, which is hypothesized to be crucial for its antipsychotic-like effects.[5][6]
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and brain penetration.
| Species | Dose (p.o.) | Tₘₐₓ (h) | Cₘₐₓ | AUC | T₁/₂ (h) | Brain/Plasma Ratio | Reference |
| Human (Phase 1) | 3-1000 mg | 3-4 (fasting) | Dose-dependent | Dose-dependent | 15-25 | N/A | [7] |
| 100 mg | 6 (fed) | Increased | Increased | N/A | N/A | [7] | |
| Rat | 0.88 mg/kg | ~2 | N/A | N/A | N/A | N/A | [8] |
Preclinical Efficacy
This compound has been evaluated in a range of preclinical models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Models of Positive Symptoms
This compound has shown efficacy in rodent models of psychosis. It potently suppresses hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and MK-801, with a minimum effective dose of 0.3 mg/kg (p.o.) in mice.[2] It also dose-dependently inhibits methamphetamine-induced hyperactivity.[9]
| Model | Species | Treatment and Dose (p.o.) | Effect | Reference |
| PCP-induced Hyperlocomotion | Mouse | This compound (0.3 mg/kg) | Potent suppression | [2] |
| MK-801-induced Hyperlocomotion | Rodent | This compound (0.3 and 1 mg/kg) | Strong suppression | [2] |
| Methamphetamine-induced Hyperlocomotion | Rat | This compound (≥26% PDE10A occupancy) | Dose-dependent suppression | [9] |
| Prepulse Inhibition Deficits (MK-801) | Mouse | This compound (0.3 and 1 mg/kg) | Reversal of deficits | [9] |
Models of Cognitive Deficits
This compound has demonstrated pro-cognitive effects in various animal models.
-
Object Recognition: At doses of 0.1 and 0.3 mg/kg (p.o.), this compound improved time-dependent memory decay in a novel object recognition task in rats.[10]
-
Working Memory: this compound (0.3 mg/kg, p.o.) attenuated working memory deficits induced by PCP in a Y-maze test in mice and by MK-801 in an eight-arm radial maze task in rats.[10]
-
Executive Function: In an attentional set-shifting task in rats with subchronic PCP treatment, this compound (0.3 mg/kg, p.o.) reversed deficits in extradimensional shifts, indicating an improvement in cognitive flexibility.[10]
Models of Negative Symptoms
PDE10A inhibitors, including this compound, have shown promise in models assessing negative-like symptoms. For instance, they have been shown to increase social interaction in the social approach/avoidance assay in mice.[11]
Striatal Signaling and Receptor Occupancy
The therapeutic effects of this compound are linked to its ability to modulate signaling cascades in the striatum. Oral administration of this compound (0.3 and 1 mg/kg) increases the phosphorylation of key downstream substrates of PKA and PKG, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[2]
Positron Emission Tomography (PET) studies have been conducted to determine the in vivo occupancy of PDE10A by this compound. In rats, an oral dose of 0.88 mg/kg was estimated to produce 50% occupancy of striatal PDE10A.[8]
Clinical Development and Outlook
This compound advanced to Phase 2 clinical trials for the treatment of schizophrenia.[2] However, its development was discontinued due to reports of poor or insufficient efficacy in these trials.[1] Despite this outcome, the preclinical profile of this compound and other PDE10A inhibitors continues to provide valuable insights into the role of this signaling pathway in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The extensive preclinical data supporting the efficacy of this compound across multiple symptom domains of schizophrenia underscores the potential of targeting PDE10A. Further research may focus on identifying patient populations that may be more responsive to this mechanism of action or on the development of next-generation PDE10A inhibitors with optimized pharmacological properties.
Experimental Protocols
PCP-Induced Hyperlocomotion in Mice
This protocol is a widely used preclinical model to assess the antipsychotic potential of a compound.
Animals: Male ICR mice.
Procedure:
-
Mice are habituated to locomotor chambers for at least 60 minutes.
-
Vehicle or this compound (0.1, 0.3, or 1.0 mg/kg) is administered orally (p.o.).
-
After 60 minutes, saline or phencyclidine (PCP) at 5 mg/kg is administered subcutaneously (s.c.).
-
Mice are immediately returned to the locomotor chambers, and their activity is recorded for 120 minutes.
-
Total activity counts are analyzed to determine the effect of this compound on PCP-induced hyperlocomotion.[2]
Vehicle Formulation: A common vehicle for oral administration of this compound is a suspension in 0.5% (w/v) methylcellulose in distilled water.[2] Alternatively, a solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
In Vivo PDE10A Occupancy in Rats
This protocol is used to determine the extent to which this compound binds to its target enzyme in the brain.
Animals: Male Sprague-Dawley rats.
Tracer: T-773, a specific PDE10A radioligand.
Procedure:
-
A baseline measurement of tracer binding in the striatum is established.
-
This compound is administered orally at various doses.
-
The tracer is administered, and its binding in the striatum is measured again.
-
The cerebellum is used as a reference region (lacking significant PDE10A expression) to estimate non-specific binding.
-
PDE10A occupancy is calculated as the percentage reduction in specific tracer binding in the striatum after this compound administration compared to baseline.[8]
Conclusion
This compound (TAK-063) is a well-characterized, potent, and selective PDE10A inhibitor with a robust preclinical data package supporting its potential as a treatment for schizophrenia. Its mechanism of action, involving the elevation of striatal cAMP and cGMP and the balanced modulation of the direct and indirect pathways, represents a novel approach to treating the complex symptomatology of this disorder. Although clinical development was discontinued, the extensive research on this compound has significantly advanced our understanding of PDE10A as a therapeutic target and provides a valuable foundation for future drug discovery efforts in this area. The detailed methodologies and comprehensive data summarized in this guide serve as a critical resource for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 5. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 9. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphodiesterase 10A Selective Inhibitor TAK-063 Improves Cognitive Functions Associated with Schizophrenia in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphodiesterase 10A (PDE10A) in Schizophrenia and Psychosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 10A (PDE10A) has emerged as a significant target in the development of novel therapeutics for schizophrenia and psychosis. This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region implicated in the pathophysiology of these disorders. By modulating cyclic nucleotide signaling, PDE10A plays a pivotal role in integrating dopaminergic and glutamatergic pathways, which are known to be dysregulated in schizophrenia. This technical guide provides a comprehensive overview of the function of PDE10A, the preclinical and clinical evidence supporting its role as a therapeutic target, detailed experimental protocols for its investigation, and a summary of quantitative data from key studies.
Introduction: The Rationale for Targeting PDE10A in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics, primarily dopamine D2 receptor antagonists, are effective for positive symptoms, they have limited efficacy against negative and cognitive deficits and are often associated with significant side effects. This has driven the search for novel therapeutic targets that offer a broader spectrum of efficacy and a more favorable safety profile.
PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its near-exclusive expression in the MSNs of the striatum, the input nucleus of the basal ganglia, positions it as a key regulator of striatal output and, consequently, of motor control, motivation, and cognition.[3][4] The striatum is composed of two main pathways: the direct pathway, expressing D1 dopamine receptors, and the indirect pathway, expressing D2 dopamine receptors. An imbalance between these pathways is thought to contribute to the symptoms of schizophrenia.[5] Inhibition of PDE10A has been hypothesized to rebalance this circuitry by potentiating D1 receptor signaling and attenuating D2 receptor signaling, thereby offering a novel mechanism for antipsychotic action.[2][6]
Molecular and Cellular Biology of PDE10A
Gene, Isoforms, and Distribution
The human PDE10A gene is located on chromosome 6q27 and encodes multiple splice variants.[2] The two primary isoforms are PDE10A1 and PDE10A2, which differ in their N-terminal regions and exhibit distinct subcellular localizations. Immunohistochemical studies have confirmed the high expression of PDE10A protein in the soma, dendrites, and spines of MSNs in both the dorsal and ventral striatum (nucleus accumbens).[7]
Enzymatic Function and Regulation
PDE10A is a dual-substrate enzyme with a higher affinity for cAMP but a higher maximal velocity (Vmax) for cGMP.[8] This suggests that under physiological conditions, PDE10A may primarily regulate cAMP levels, while its activity can be modulated by cGMP. The enzyme's activity is crucial for maintaining low basal levels of cyclic nucleotides in MSNs, thereby controlling the threshold for neuronal activation in response to synaptic inputs.[9]
Table 1: PDE10A Enzyme Kinetics
| Substrate | K_m_ (μM) |
| cAMP | 0.05[8] |
| cGMP | 3.0[8] |
PDE10A Signaling Pathways in Medium Spiny Neurons
In MSNs, dopamine exerts its effects through G-protein coupled receptors. D1 receptor activation stimulates adenylyl cyclase via Gα_olf_, leading to an increase in cAMP levels. Conversely, D2 receptor activation inhibits adenylyl cyclase via Gα_i_, decreasing cAMP levels. PDE10A acts as a crucial brake on cAMP signaling downstream of these receptors.
Role in the Direct Pathway (D1-MSNs)
In D1-MSNs, PDE10A inhibition leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression that are thought to enhance the activity of the direct pathway.[7]
Role in the Indirect Pathway (D2-MSNs)
In D2-MSNs, the role of PDE10A is more complex. While D2 receptor activation typically suppresses cAMP production, PDE10A inhibition can counteract this effect, leading to a net increase in cAMP and PKA activity.[5] A key downstream effector in this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP-1), leading to a sustained phosphorylation state of various proteins and enhanced signaling.[10] This modulation of the indirect pathway is a key mechanism by which PDE10A inhibitors are thought to exert their antipsychotic effects.
Preclinical Evidence for PDE10A Inhibition in Psychosis Models
A substantial body of preclinical evidence supports the potential of PDE10A inhibitors as antipsychotics. These compounds have demonstrated efficacy in various animal models that are predictive of antipsychotic activity.
Table 2: Efficacy of PDE10A Inhibitors in Preclinical Models of Schizophrenia
| Model | PDE10A Inhibitor(s) | Species | Key Findings | Reference(s) |
| Conditioned Avoidance Responding (CAR) | Papaverine, MP-10, TP-10 | Rat, Mouse | Inhibition of avoidance responding, predictive of antipsychotic efficacy. | [4][11] |
| Prepulse Inhibition (PPI) of Acoustic Startle | Papaverine, MP-10 | Rat, Mouse | Reversal of PPI deficits induced by NMDA receptor antagonists. | [4][12] |
| Psychostimulant-Induced Hyperlocomotion | Papaverine, TP-10 | Rat | Attenuation of hyperlocomotion induced by amphetamine and PCP. | [13] |
| Cognitive Deficits (e.g., Novel Object Recognition) | Papaverine | Rat | Improvement in cognitive performance. | [4] |
Experimental Protocol: Conditioned Avoidance Responding (CAR)
The CAR test is a widely used behavioral paradigm to screen for antipsychotic drugs.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or a tone serves as the conditioned stimulus (CS).
-
Acclimation: Animals are habituated to the shuttle box for a defined period before training.
-
Training: A trial consists of the presentation of the CS for a specific duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), for a set duration (e.g., 5 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves during the US, it is an escape response. Failure to move is also recorded. Multiple trials are conducted per session.[14]
-
Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with the PDE10A inhibitor or vehicle prior to the test session. The number of avoidance, escape, and no-response trials are recorded and compared between treatment groups.
Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response of the animal. A speaker delivers acoustic stimuli.
-
Acclimation: The animal is placed in the chamber and allowed to acclimate for a period with background white noise (e.g., 65-70 dB).
-
Stimuli: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A lower-intensity stimulus (the prepulse, e.g., 74-90 dB) precedes the pulse by a short interval (e.g., 30-120 ms).[8]
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.[15]
-
Drug Testing: PDE10A inhibitors are administered before the test session to assess their ability to reverse PPI deficits induced by psychotomimetic drugs like NMDA receptor antagonists.[12]
Clinical Development of PDE10A Inhibitors
Several PDE10A inhibitors have advanced into clinical trials for schizophrenia. While some have shown promise, the overall results have been mixed, highlighting the complexities of translating preclinical findings to human psychopathology.
Table 3: Summary of Clinical Trials with PDE10A Inhibitors in Schizophrenia
| Compound | Sponsor | Phase | Key Findings | Reference(s) |
| PF-02545920 | Pfizer | II | Did not show statistically significant improvement in PANSS total score compared to placebo. | [13] |
| TAK-063 | Takeda | II | Did not meet the primary endpoint of a significant change from baseline in the PANSS total score. | [13] |
| MK-8189 | Merck | IIa | Showed a trend towards improvement in PANSS total score and a nominally significant effect on the PANSS positive subscale. | [16] |
| CPL'36 | Celon Pharma | II | Met the primary endpoint with significant improvement in the PANSS positive subscale score. | [17] |
Adverse Events in Clinical Trials
The most commonly reported adverse events with PDE10A inhibitors in clinical trials include somnolence, sedation, and extrapyramidal symptoms (EPS), particularly at higher doses.[13] These side effects are consistent with the modulation of basal ganglia circuitry.
PET Imaging of PDE10A in Schizophrenia
Positron Emission Tomography (PET) has been utilized to investigate the in vivo status of PDE10A in the brains of individuals with schizophrenia. These studies have yielded conflicting results.
Table 4: PET Imaging Studies of PDE10A in Schizophrenia
| Radioligand | Finding | Conclusion | Reference(s) |
| [¹¹C]IMA107 | No significant difference in PDE10A availability (BP_ND_) between patients and healthy controls. | Does not support altered PDE10A availability in schizophrenia. | [5] |
| [¹¹C]Lu AE92686 | Significantly lower PDE10A availability (BP_ND_) in the striatum of patients compared to healthy controls. | Suggests a role for PDE10A in the pathophysiology of schizophrenia. | [18] |
| [¹⁸F]MNI-659 | Trend-level higher PDE10A availability (BP_ND_) in the sensorimotor striatum of patients. | Suggests altered striatal PDE10A availability and associated neural dysfunction. | [13] |
Future Directions and Conclusion
The journey of PDE10A inhibitors from a promising preclinical target to clinical reality has been challenging. The mixed results from clinical trials underscore the need for a deeper understanding of the complex role of PDE10A in the pathophysiology of schizophrenia. Future research should focus on:
-
Patient Stratification: Identifying patient subpopulations that are more likely to respond to PDE10A inhibitors based on biomarkers or clinical characteristics.
-
Dose Optimization: Fine-tuning dosing strategies to maximize therapeutic effects while minimizing side effects.
-
Combination Therapies: Exploring the potential of PDE10A inhibitors as adjunctive treatments with existing antipsychotics.
-
Refining Preclinical Models: Developing more predictive animal models that better recapitulate the heterogeneity of schizophrenia.
Appendix: Experimental Assay Protocols
PDE10A Enzyme Activity Assay (Fluorescence Polarization)
A common method for measuring PDE10A activity and screening for inhibitors is a fluorescence polarization (FP) assay.[18][19]
Principle: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate (the product of PDE10A activity) to a binding agent. The small, fluorescently labeled cyclic nucleotide substrate tumbles rapidly in solution, resulting in low FP. Upon hydrolysis by PDE10A, the resulting monophosphate binds to a larger binding agent, slowing its rotation and increasing the FP signal. Inhibitors of PDE10A will prevent this increase in FP.
Brief Protocol:
-
In a microplate, add the fluorescently labeled cAMP or cGMP substrate.
-
Add the test compound (potential inhibitor) or vehicle.
-
Initiate the reaction by adding purified recombinant PDE10A enzyme.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value for the test compounds.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (K_i_) of a test compound for PDE10A.[20][21]
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the active site of PDE10A.
Brief Protocol:
-
Prepare cell membranes or tissue homogenates expressing PDE10A.
-
Incubate the membranes with a fixed concentration of a specific PDE10A radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the displacement curves and calculate the IC50, from which the K_i_ can be derived using the Cheng-Prusoff equation.
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Preclinical Profile of Balipodect: An In-depth Technical Guide on its Antipsychotic-like Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Executive Summary
Balipodect (TAK-063) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia. Preclinical studies in various rodent models demonstrated a promising antipsychotic-like profile, characterized by the attenuation of behavioral abnormalities relevant to the positive and cognitive symptoms of schizophrenia. Its mechanism of action, centered on the modulation of striatal signaling pathways, offered a novel approach compared to traditional antipsychotics. Despite its robust preclinical efficacy and favorable side-effect profile in animal models, the development of this compound was discontinued after Phase 2 clinical trials due to a lack of sufficient efficacy in patients with schizophrenia. This guide provides a comprehensive overview of the preclinical animal models used to characterize the antipsychotic activity of this compound, detailing the experimental protocols, presenting the quantitative data in structured tables, and visualizing the underlying signaling pathways and experimental workflows.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive deficits. While existing antipsychotic medications, primarily acting on dopamine D2 receptors, can be effective for positive symptoms, they often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects. This has driven the search for novel therapeutic targets.
Phosphodiesterase 10A (PDE10A) emerged as a promising target due to its high and specific expression in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia circuitry implicated in the pathophysiology of schizophrenia. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating the activity of both the direct and indirect striatal output pathways.
This technical guide synthesizes the available preclinical data on this compound, focusing on the animal models that established its antipsychotic-like and pro-cognitive effects.
Mechanism of Action: PDE10A Inhibition in Striatal Neurons
This compound is a highly potent inhibitor of PDE10A with a reported half-maximal inhibitory concentration (IC50) of 0.30 nM and demonstrates over 15,000-fold selectivity against other phosphodiesterase families.[1] Its mechanism of action is centered on the modulation of cyclic nucleotide signaling within the striatal MSNs.
dot
Caption: this compound inhibits PDE10A, increasing cAMP in D1 and D2 MSNs.
Preclinical Animal Models for Antipsychotic Activity
This compound's antipsychotic-like properties were evaluated in a battery of well-established preclinical animal models. These models are designed to mimic certain aspects of schizophrenia and have predictive validity for the clinical efficacy of antipsychotic drugs.
Psychostimulant-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the hyperlocomotor activity induced by psychostimulants, which is thought to reflect the hyperdopaminergic state associated with psychosis.
dot
Caption: Workflow for NMDA antagonist-induced hyperlocomotion test.
-
Animals: Male ICR mice or Sprague-Dawley rats were used.
-
Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals were habituated to the test arena for 60 minutes.
-
This compound or vehicle was administered orally (p.o.).
-
After 30-60 minutes, the NMDA receptor antagonist (MK-801 or phencyclidine [PCP]) or vehicle was administered subcutaneously (s.c.).
-
Locomotor activity was recorded for the subsequent 60-120 minutes.
-
This compound demonstrated a dose-dependent reduction in hyperlocomotion induced by both PCP and MK-801.
| Model | Species | Inducing Agent (Dose) | This compound Dose (p.o.) | Effect | PDE10A Occupancy | Reference |
| PCP-Induced Hyperlocomotion | Mouse | PCP | 0.3 mg/kg | Potent suppression (Minimum Effective Dose) | ~38% | [1] |
| MK-801-Induced Hyperlocomotion | Mouse | MK-801 (0.3 mg/kg) | 0.3 mg/kg | >70% suppression | 38% | [2] |
| MK-801-Induced Hyperlocomotion | Rat | MK-801 (0.3 mg/kg) | 0.3 mg/kg | >70% suppression | 26% | [2] |
| Methamphetamine-Induced Hyperlocomotion | Rat | Methamphetamine (0.5 mg/kg) | ≥0.3 mg/kg | Dose-dependent suppression | ≥26% | [2] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. This test assesses the ability of a weak, non-startling auditory stimulus (prepulse) to inhibit the startle response to a subsequent loud, startling stimulus (pulse).
dot
Caption: Workflow for the prepulse inhibition (PPI) test.
-
Animals: Male ICR mice were used.
-
Apparatus: The test was conducted in startle response chambers equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals were placed in the startle chambers and allowed to acclimate for 5 minutes with background white noise.
-
This compound or vehicle was administered orally (p.o.).
-
After 30-60 minutes, MK-801 or vehicle was administered subcutaneously (s.c.).
-
Following a 15-30 minute absorption period, the PPI test session commenced.
-
The session consisted of a series of trials, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., prepulse of 73-85 dB followed by a 120 dB pulse), and no-stimulus trials.
-
PPI was calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.
-
This compound effectively reversed the PPI deficits induced by MK-801 in mice.
| Model | Species | Inducing Agent | This compound Dose (p.o.) | Effect on %PPI | PDE10A Occupancy | Reference |
| MK-801-Induced PPI Deficit | Mouse | MK-801 | 0.3 mg/kg | Significant increase | 38% | [2] |
| MK-801-Induced PPI Deficit | Mouse | MK-801 | 1.0 mg/kg | Significant increase | 67% | [2] |
Conditioned Avoidance Response (CAR)
The CAR model is a classic predictive test for antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus.
-
Animals: Rats are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) is presented.
-
Procedure:
-
Acquisition: Rats are trained over several sessions to associate the CS (e.g., a tone) with an impending mild footshock (unconditioned stimulus, US). They learn to avoid the shock by moving to the other side of the shuttle box during the CS presentation.
-
Testing: Once a stable avoidance response is established, the effects of this compound are evaluated.
-
This compound or vehicle is administered prior to the test session.
-
The number of successful avoidance responses (crossing during the CS) and escape responses (crossing during the US) are recorded. A selective suppression of avoidance without affecting escape is indicative of antipsychotic-like activity.
-
Side Effect Profile
A crucial aspect of preclinical evaluation is the assessment of potential side effects. This compound was profiled for common adverse effects associated with antipsychotic medications.
| Side Effect | Model/Assay | Species | This compound Dose (p.o.) | Result | Reference |
| Extrapyramidal Symptoms | Catalepsy Test | Rat | 3 mg/kg | Weak cataleptic response | [1] |
| Hyperprolactinemia | Plasma Prolactin Measurement | Rat | Up to 3 mg/kg | No effect | [1][4] |
| Metabolic Effects | Plasma Glucose Measurement | Rat | Up to 3 mg/kg | No effect | [1][4] |
Conclusion
The preclinical data for this compound provided a strong rationale for its investigation as a novel antipsychotic. It demonstrated robust efficacy in animal models of psychosis and cognition, coupled with a favorable side-effect profile, particularly a low propensity for inducing catalepsy and no observed effects on prolactin or glucose levels at therapeutically relevant doses. The mechanism of action, via PDE10A inhibition, represented a departure from the direct dopamine receptor antagonism of many established antipsychotics.
However, the ultimate failure of this compound to demonstrate clinical efficacy in schizophrenia underscores the significant translational challenges in psychiatric drug development. The preclinical models, while valuable for identifying pharmacologically active compounds and predicting certain aspects of clinical response, do not fully recapitulate the complex pathophysiology of schizophrenia in humans. This in-depth guide serves as a detailed record of the preclinical evidence base for this compound, offering valuable insights for researchers and drug developers working on novel treatments for schizophrenia and other neuropsychiatric disorders. The story of this compound highlights the importance of continued refinement of preclinical models and the need for a deeper understanding of the neurobiological basis of schizophrenia to improve the success rate of future therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Balipodect (TAK-063) in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal use of Balipodect (TAK-063), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, for in vivo studies in mice. This document includes a summary of its mechanism of action, recommended dosage based on preclinical efficacy studies, and detailed experimental protocols.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, with an IC50 of 0.30 nM and over 15,000-fold selectivity against other PDE families.[1] PDE10A is predominantly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition.[2][3] This enzyme is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1]
By inhibiting PDE10A, this compound elevates the intracellular levels of cAMP and cGMP in the striatum.[1][4] This leads to the increased phosphorylation of key downstream protein kinases, which modulates neuronal activity. This mechanism of action underlies the potential therapeutic effects of this compound in neurological and psychiatric disorders.
Caption: this compound Signaling Pathway
Dosing Information and Pharmacokinetics
Oral administration is the most common and effective route for this compound in mouse studies. The compound exhibits favorable pharmacokinetic properties, including high brain penetration.[1]
Efficacy and Dosage in Mouse Models
The following table summarizes the effective oral doses of this compound in a key mouse model for assessing antipsychotic-like activity.
| Mouse Model | Dosage (oral) | Effect | Reference |
| Phencyclidine (PCP)-induced hyperlocomotion | 0.3 mg/kg | Minimum effective dose to suppress hyperlocomotion. Elevates striatal cAMP and cGMP levels. | [1] |
| 1.0 mg/kg | Potent suppression of hyperlocomotion. Increased levels of cAMP and cGMP in the striatum. | [4] |
Pharmacokinetic and Toxicological Data
| Parameter | Observation | Dosage (oral) | Reference |
| Pharmacokinetics | Favorable pharmacokinetics with high brain penetration. | Not specified | [1] |
| Toxicology | No effect on plasma prolactin or glucose levels. | Up to 3 mg/kg | [4] |
| Weak cataleptic response compared to haloperidol and olanzapine. | 3 mg/kg | [4] |
Experimental Protocols
Below are detailed protocols for utilizing this compound in a common mouse behavioral model.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This model is frequently used to evaluate the potential antipsychotic activity of compounds.
Materials:
-
This compound (TAK-063)
-
Vehicle (e.g., 0.5% w/v methylcellulose in distilled water)
-
Phencyclidine (PCP) hydrochloride
-
Saline
-
Spontaneous motor activity chambers
-
Male ICR mice (or other appropriate strain)
Experimental Workflow:
Caption: PCP-Induced Hyperlocomotion Workflow
Procedure:
-
Animal Habituation: Place mice individually into spontaneous motor activity chambers and allow them to habituate for at least 60 minutes.
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in distilled water.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Administer the vehicle to the control group.
-
The dosing volume should be consistent across all groups (e.g., 20 mL/kg body weight).[1]
-
-
Incubation Period: Return the mice to their home cages or the activity chambers for a 60-minute incubation period.
-
PCP Administration:
-
Dissolve PCP hydrochloride in saline.
-
Administer PCP subcutaneously (s.c.) at a dose of 5 mg/kg.
-
-
Locomotor Activity Measurement: Immediately after PCP administration, return the mice to the locomotor chambers and record their motor activity for 120 minutes.
-
Data Analysis: Analyze the total locomotor activity counts and compare the this compound-treated groups to the vehicle-treated control group.
Conclusion
This compound is a potent and selective PDE10A inhibitor with demonstrated efficacy in mouse models of antipsychotic-like activity. The recommended oral dosage for efficacy in these models ranges from 0.3 to 1.0 mg/kg. While detailed pharmacokinetic and toxicological data in mice are limited in publicly available literature, the compound is reported to have favorable properties for in vivo studies. The provided protocols offer a starting point for researchers investigating the effects of this compound in mice. It is recommended that researchers perform dose-response studies to determine the optimal dose for their specific experimental conditions and mouse strain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Balipodect solubility and preparation for in vitro assays
Introduction
Balipodect (also known as TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling cascades.[2] Due to its specific expression in tissues such as the brain and testes, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders. These application notes provide detailed protocols for the solubilization of this compound and its preparation for in vitro assays, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Solubility
This compound is characterized by its high potency and selectivity for PDE10A, with a reported IC50 of 0.30 nM and over 15,000-fold selectivity against other PDEs.[1] Its utility in in vitro settings is dependent on proper solubilization, as it is practically insoluble in water.
Table 1: this compound Solubility Data
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 25 mg/mL[3][4] | 58.35 mM | Ultrasonic treatment may be required. Use of new, hygroscopic DMSO is recommended.[3] |
| Water | < 0.1 mg/mL[4] | Insoluble | |
| Ethanol | < 1 mg/mL | Slightly soluble |
Mechanism of Action: PDE10A Inhibition
This compound exerts its biological effects by inhibiting PDE10A, which is responsible for the degradation of the second messengers cAMP and cGMP. By blocking this enzymatic activity, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate various substrate proteins, leading to a cascade of cellular responses.
References
Application Notes and Protocols for Measuring PDE10A Occupancy by Balipodect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balipodect (TAK-063) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2][3] PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are key second messengers in intracellular signaling.[4][5] By inhibiting PDE10A, this compound increases the concentration of these cyclic nucleotides, thereby modulating downstream signaling pathways. This mechanism of action has been investigated for the treatment of neuropsychiatric disorders such as schizophrenia.[6][7]
Accurate measurement of PDE10A occupancy by this compound in both preclinical and clinical settings is essential for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens, and confirming target engagement. These application notes provide detailed protocols for the principal techniques used to quantify PDE10A occupancy by this compound.
Key Techniques for Measuring PDE10A Occupancy
The primary methods for determining the degree to which this compound binds to and occupies the PDE10A enzyme in the brain include:
-
Positron Emission Tomography (PET): A non-invasive in vivo imaging technique that allows for the quantification of target occupancy in living subjects.
-
Ex Vivo Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method used in preclinical animal models to measure target occupancy in dissected brain tissue.
-
In Vitro Autoradiography: A technique used to visualize the distribution of PDE10A and the binding of radiolabeled ligands, including this compound, in brain tissue sections.
I. In Vivo Measurement of PDE10A Occupancy using Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is the gold standard for non-invasively measuring PDE10A occupancy in both non-human primates and human subjects. This technique utilizes a radiolabeled ligand that specifically binds to PDE10A. By comparing the binding of the radioligand at baseline (before drug administration) and after treatment with this compound, the percentage of PDE10A enzymes occupied by the drug can be calculated. The most commonly used radioligand for this purpose is [11C]T-773.[2][8][9]
Quantitative Data Summary: this compound PDE10A Occupancy (PET)
| Species | Radioligand | Dosing (this compound) | Brain Region | PDE10A Occupancy (%) | Reference |
| Rhesus Monkey | [11C]T-773 | 0.2 mg/kg (i.v.) | Caudate & Putamen (average) | 35.2 | [2] |
| Rhesus Monkey | [11C]T-773 | 1.6 mg/kg (i.v.) | Caudate & Putamen (average) | 83.2 | [2] |
| Human | [11C]T-773 | 3 mg (oral) | Putamen | 2.8 | [9] |
| Human | [11C]T-773 | 1000 mg (oral) | Putamen | 72.1 | [9] |
Experimental Workflow: PET Imaging
Caption: Workflow for PET imaging to determine PDE10A occupancy.
Protocol: PDE10A Occupancy Measurement by [11C]T-773 PET
1. Subject Preparation:
- Human Studies: Subjects should fast for at least 4 hours before the PET scan. A head fixation system is used to minimize movement during the scan.
- Non-Human Primate Studies: Animals are typically anesthetized for the duration of the scan.
2. Baseline PET Scan:
- A baseline PET scan is performed before the administration of this compound to measure the baseline binding of [11C]T-773.
- An intravenous bolus of [11C]T-773 (e.g., ~400 MBq) is administered.[8][10]
- A dynamic PET scan is acquired for approximately 123 minutes.[2]
- Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, which is used as an input function for kinetic modeling.[9]
3. This compound Administration:
- This compound is administered orally or intravenously at the desired dose.
4. Post-Dose PET Scan:
- After a specified time following this compound administration (e.g., 3 hours or 23 hours post-dose), a second PET scan is performed using the same procedure as the baseline scan.[9]
5. Image and Data Analysis:
- The dynamic PET data are reconstructed to generate time-activity curves for different brain regions of interest, particularly the striatum (caudate and putamen) and a reference region with low PDE10A expression, such as the cerebellum.
- Kinetic modeling, such as the two-tissue compartment model, is applied to the time-activity curves using the metabolite-corrected arterial plasma input function to estimate the total distribution volume (VT) of the radioligand in the brain regions.[1][2]
- The specific binding (VS) is calculated as the difference in VT between the target region (e.g., putamen) and the reference region (cerebellum).[2][9]
- PDE10A occupancy is calculated using the following formula:[1] Occupancy (%) = [(VS_baseline - VS_post-dose) / VS_baseline] x 100
II. Ex Vivo Measurement of PDE10A Occupancy using LC-MS/MS
This ex vivo method is suitable for preclinical studies in rodents and provides a high-throughput and sensitive measure of target occupancy. It involves administering this compound, followed by a tracer molecule (T-773, non-radiolabeled), and then measuring the concentration of the tracer in dissected brain regions using LC-MS/MS.
Quantitative Data Summary: this compound PDE10A Occupancy (Ex Vivo LC-MS/MS)
| Species | Tracer | Dosing (this compound) | Brain Region | PDE10A Occupancy (%) | Reference |
| Rat | T-773 | 0.3 mg/kg (p.o.) | Striatum | ~26 | [11] |
| Rat | T-773 | 0.88 mg/kg (p.o.) | Striatum | 50 | [11][12] |
| Rat | T-773 | 3 mg/kg (p.o.) | Striatum | ~77 | [11] |
Experimental Workflow: Ex Vivo LC-MS/MS Occupancy
Caption: Workflow for ex vivo LC-MS/MS PDE10A occupancy measurement.
Protocol: Ex Vivo PDE10A Occupancy Measurement in Rats
1. Animal Dosing:
- Administer this compound orally to rats at various doses (e.g., 0.03 to 10 mg/kg).[13] A vehicle group serves as the baseline control.
- After 90 minutes, administer a bolus intravenous injection of the tracer T-773 (e.g., 0.02 mg/kg).[12][13]
2. Tissue Collection:
- Thirty minutes after the T-773 injection, euthanize the rats.[13]
- Isolate the whole brain and dissect the striatum (target region) and cerebellum (reference region).
- Store the tissue samples at -80°C until analysis.
3. Sample Preparation:
- Homogenize the dissected brain tissues in an appropriate buffer.
- Perform protein precipitation (e.g., with acetonitrile) to extract the tracer from the tissue homogenate.
- Centrifuge the samples and collect the supernatant for analysis.
4. LC-MS/MS Analysis:
- Quantify the concentration of T-773 in the supernatant from both the striatum and cerebellum using a validated LC-MS/MS method.
5. Data Analysis:
- The specific binding of the tracer (BSP) in the striatum is calculated as the difference between the T-773 concentration in the striatum and the cerebellum.[13]
- PDE10A occupancy is calculated using the following formula:[13] Occupancy (%) = [(BSP_baseline - BSP_drug) / BSP_baseline] x 100 where BSP,baseline is the specific binding in the vehicle-treated group and BSP,drug is the specific binding in the this compound-treated group.
III. In Vitro Visualization of PDE10A Binding using Autoradiography
In vitro autoradiography is used to visualize the distribution of PDE10A in the brain and to confirm the specific binding of ligands like this compound. This technique involves incubating thin brain sections with a radiolabeled form of this compound ([3H]TAK-063).
Protocol: In Vitro Autoradiography with [3H]TAK-063
1. Tissue Preparation:
- Prepare thin (e.g., 20 µm) cryostat sections of the brain from the species of interest.
- Thaw-mount the sections onto microscope slides.
2. Incubation:
- Incubate the slide-mounted tissue sections with a solution containing [3H]TAK-063 at a specific concentration.
- To determine non-specific binding, a parallel set of sections is incubated with [3H]TAK-063 in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor (e.g., MP-10) to block all specific binding sites.[12]
3. Washing and Drying:
- After incubation, wash the slides in a buffer to remove unbound radioligand.
- Dry the sections thoroughly.
4. Imaging:
- Expose the dried sections to a phosphor imaging plate or autoradiographic film.
- Scan the imaging plate or develop the film to visualize the distribution of radioactivity, which corresponds to the location of [3H]TAK-063 binding.
5. Data Analysis:
- Quantify the signal intensity in different brain regions to determine the relative density of PDE10A binding sites.
- Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway and the inhibitory action of this compound.
References
- 1. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 6. Molecular Imaging of PDE10A Knockout Mice with a Novel PET Radiotracer: [(11)C]T-773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A human [(11)C]T-773 PET study of PDE10A binding after oral administration of TAK-063, a PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Balipodect in Elucidating Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balipodect, also known as TAK-063, is a potent and highly selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A).[1][2][3] Contrary to potential misconceptions, this compound is not a direct dopamine D2/D3 receptor partial agonist. Its mechanism of action in modulating dopamine signaling is indirect, through the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key region for dopamine-mediated regulation of motor function, cognition, and reward. By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, thereby amplifying the downstream signaling cascades of both D1 and D2 dopamine receptors. This makes this compound a valuable pharmacological tool for investigating the intricate balance of the direct (D1-expressing) and indirect (D2-expressing) pathways of the basal ganglia.
Principle of Action
Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission. The D1-like receptors (D1 and D5) are coupled to Gs proteins, which activate adenylyl cyclase (AC) to produce cAMP.[4] Conversely, the D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit AC and reduce cAMP levels.[4] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thus acting as a crucial regulator of signaling downstream of dopamine receptors.[5]
By inhibiting PDE10A, this compound elevates levels of cAMP and cGMP in striatal MSNs.[1][3] This has a dual effect on the primary dopamine signaling pathways:
-
In D1-MSNs (Direct Pathway): this compound potentiates D1 receptor-mediated signaling by increasing cAMP levels, leading to enhanced activation of Protein Kinase A (PKA).
-
In D2-MSNs (Indirect Pathway): While D2 receptor activation typically suppresses cAMP, the inhibition of PDE10A by this compound counteracts this by preventing the degradation of basal cAMP and cGMP. This leads to an overall increase in cyclic nucleotide signaling, which can modulate the activity of the indirect pathway.
This unique mechanism allows for the study of how balanced modulation of both pathways impacts physiological and pathological states, particularly in disorders with disrupted dopamine signaling such as schizophrenia and Huntington's disease.[5][6]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC₅₀ for PDE10A | 0.30 nM | Recombinant Human | [1][3] |
| Selectivity | >15,000-fold over other PDEs | Recombinant Human | [1][2] |
| Minimum Effective Dose (PCP-induced hyperlocomotion) | 0.3 mg/kg (oral) | Mouse | [1] |
| Striatal cAMP Elevation | Significant at 0.3 mg/kg (oral) | Mouse | [1][3] |
| Striatal cGMP Elevation | Significant at 0.3 mg/kg (oral) | Mouse | [1][3] |
Signaling Pathway Diagram
Caption: this compound inhibits PDE10A, increasing cAMP in both direct and indirect pathway neurons.
Experimental Protocols
Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE10A activity.
Materials:
-
Recombinant human PDE10A enzyme
-
This compound (TAK-063)
-
cAMP and cGMP as substrates
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., BIOMOL Green)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to respective wells.
-
Add 25 µL of a solution containing the PDE10A enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (cAMP or cGMP).
-
Incubate at 30°C for 30 minutes.
-
Add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi).
-
Stop the reaction and measure the amount of Pi generated using a colorimetric reagent like BIOMOL Green.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Measurement of cAMP/cGMP Levels in Mouse Striatal Tissue
Objective: To assess the in vivo effect of this compound on striatal cyclic nucleotide levels.
Materials:
-
This compound (TAK-063)
-
Vehicle (e.g., 0.5% methylcellulose in distilled water)
-
Male C57BL/6 mice
-
Focused microwave irradiation system for euthanasia
-
Dissection tools
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Sonicator
-
Centrifuge
-
Commercially available cAMP and cGMP Enzyme Immunoassay (EIA) kits
-
Protein assay kit (e.g., BCA)
Procedure:
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle to mice via oral gavage.
-
At a specified time point post-administration (e.g., 60 minutes), euthanize the mice using focused microwave irradiation to prevent post-mortem degradation of cyclic nucleotides.
-
Rapidly dissect the striatum on an ice-cold plate.
-
Homogenize the tissue in 10 volumes of homogenization buffer.
-
Sonicate the homogenate and then centrifuge at 600 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Follow the manufacturer's instructions for the cAMP and cGMP EIA kits to measure the concentrations in the supernatant.
-
Measure the total protein concentration in the homogenate using a BCA assay.
-
Normalize the cyclic nucleotide concentrations to the total protein content (e.g., pmol/mg protein).
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
Protocol 3: Assessment of Antipsychotic-like Activity (PCP-Induced Hyperlocomotion)
Objective: To evaluate the functional effect of this compound on a rodent model of schizophrenia-like psychosis.
Materials:
-
This compound (TAK-063)
-
Phencyclidine (PCP) hydrochloride
-
Saline
-
Vehicle for this compound
-
Male mice
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimate mice to the laboratory environment and handling for several days before the experiment.
-
On the test day, administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle via oral gavage.
-
After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 3 mg/kg, intraperitoneally) or saline.
-
Immediately place each mouse into an open-field activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically over a 60-minute session.
-
Analyze the data by comparing the locomotor activity of the this compound + PCP groups to the Vehicle + PCP group. Use a two-way ANOVA to assess the main effects of this compound and PCP, and their interaction.
Experimental Workflow Diagram
Caption: A typical workflow for studying this compound's effects from in vitro to in vivo analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Balipodect to Probe NMDA Receptor Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including schizophrenia. Consequently, NMDA receptor antagonists are valuable tools for modeling these conditions in preclinical research. Balipodect (TAK-063) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. While not a direct NMDA receptor antagonist, this compound modulates downstream signaling pathways that are intricately linked to NMDA receptor function. This makes it a valuable pharmacological tool to investigate the effects of NMDA receptor antagonists and explore potential therapeutic strategies for disorders associated with NMDA receptor hypofunction.
These application notes provide detailed protocols and quantitative data on the use of this compound to investigate the behavioral and neurochemical effects of NMDA receptor antagonists, such as MK-801 and phencyclidine (PCP).
Mechanism of Action: Indirect Modulation of NMDA Receptor Antagonist Effects
This compound's primary mechanism of action is the inhibition of PDE1A, leading to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal MSNs.[1] This elevation in second messengers modulates the activity of both the direct and indirect pathways of the basal ganglia, which are crucial for motor control and are significantly impacted by NMDA receptor antagonists. The antipsychotic-like effects of this compound in rodent models are attributed to this balanced activation of both pathways.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound (TAK-063)
| Parameter | Value | Reference |
| PDE10A Inhibitory Activity (IC50) | 0.30 nM | Takeda |
| Selectivity over other PDEs | >15,000-fold | Takeda |
Table 2: Effect of this compound on NMDA Receptor Antagonist-Induced Hyperlocomotion in Rodents
| NMDA Receptor Antagonist | This compound (TAK-063) Dose (p.o.) | Species | Effect on Hyperlocomotion | Reference |
| MK-801 | 0.3 mg/kg | Rodents | Strong suppression | [1] |
| MK-801 | 1 mg/kg | Rodents | Strong suppression | [1] |
| Phencyclidine (PCP) | 0.3 mg/kg | Mice | Potent suppression | Takeda |
Experimental Protocols
Protocol 1: Investigation of this compound's Effect on NMDA Receptor Antagonist-Induced Hyperlocomotion in Mice
This protocol details the procedure for assessing the ability of this compound to attenuate the hyperlocomotor activity induced by the non-competitive NMDA receptor antagonist, MK-801.
Materials:
-
This compound (TAK-063)
-
MK-801
-
Vehicle for this compound (e.g., 0.5% methylcellulose in distilled water)
-
Vehicle for MK-801 (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arenas equipped with automated activity monitoring systems (e.g., photobeam-based)
Procedure:
-
Habituation: Place the mice individually into the open field arenas and allow them to habituate for at least 60 minutes.
-
This compound Administration:
-
Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/kg). A vehicle-only group should be included as a control.
-
Administer this compound or vehicle orally (p.o.) to the mice. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Incubation Period: Return the mice to their home cages or the testing room for a 60-minute pre-treatment period.
-
MK-801 Administration:
-
Prepare a fresh solution of MK-801 in saline (e.g., 0.3 mg/kg). A saline-only group should be included as a control.
-
Administer MK-801 or saline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
Immediately after MK-801 or saline injection, place the mice back into the open field arenas.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome: Pre-treatment with this compound is expected to cause a dose-dependent reduction in the hyperlocomotor activity induced by MK-801.
Visualizations
Caption: Signaling pathway of this compound's modulation of NMDA receptor antagonist effects.
Caption: Experimental workflow for assessing this compound's effect on hyperlocomotion.
Caption: Logical relationship between this compound, NMDA antagonists, and behavioral outcomes.
References
Application Notes and Protocols for Balipodect in Conditioned Avoidance Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of balipodect (TAK-063), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in conditioned avoidance response (CAR) studies. The provided protocols are based on established methodologies in preclinical antipsychotic drug evaluation.
This compound has demonstrated efficacy in preclinical models of antipsychotic-like activity, including the inhibition of conditioned avoidance responses.[1] This behavioral paradigm is a well-established tool for assessing the potential of compounds to treat psychosis. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like potential.[2]
Mechanism of Action: PDE10A Inhibition
This compound's mechanism of action centers on the inhibition of the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum.[2] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers in the striatum.[3][4] This modulation of cyclic nucleotide signaling is believed to be the basis for its effects on striatal output pathways.
The striatum is a key component of the basal ganglia, which plays a critical role in motor control, motivation, and cognition. It is comprised of two main output pathways: the direct and indirect pathways, which have opposing effects on motor output. PDE10A inhibitors like this compound have been shown to modulate both of these pathways.[4][5] The antipsychotic-like effects of this compound are thought to be mediated, at least in part, by its ability to rebalance the activity of these striatal circuits.
Data Presentation: this compound in Conditioned Avoidance Response
The following table summarizes the quantitative data on the effect of this compound (TAK-063) on the conditioned avoidance response in rodents. Data is compiled from preclinical studies evaluating its antipsychotic-like properties.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect on Conditioned Avoidance Response | Reference |
| This compound (TAK-063) | Rat | 0.3 | Minimum effective dose for suppression of phencyclidine (PCP)-induced hyperlocomotion | [3] |
| This compound (TAK-063) | Mouse | 0.3, 1 | Increased striatal cAMP and cGMP levels | [3] |
| This compound (TAK-063) | Rodent | Not specified | Potent suppression of conditioned avoidance responding | [1][6] |
Note: Specific dose-response data for this compound in a conditioned avoidance paradigm was not publicly available in the reviewed literature. The provided data reflects its potency in related preclinical models of antipsychotic activity. The minimum effective dose in one model is often used as a starting point for dose selection in other behavioral assays.
Experimental Protocols
Conditioned Avoidance Response (CAR) Test in Rats
This protocol is a standard method for evaluating the antipsychotic potential of compounds like this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g at the start of the experiment).
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum.
-
Allow at least one week for acclimatization to the housing facility before the start of the experiment.
2. Apparatus:
-
A two-way automated shuttle box is used, consisting of two identical compartments separated by a partition with an opening.
-
The floor of each compartment is a grid capable of delivering a mild electric footshock (unconditioned stimulus, US).
-
Each compartment is equipped with a light source (conditioned stimulus, CS) and a sound generator (auditory CS).
3. Experimental Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Each trial begins with the presentation of the CS (e.g., light and/or tone) for a duration of 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment within the 10-second CS period, the US (e.g., 0.5 mA footshock) is delivered through the grid floor.
-
The CS and US remain on until the rat escapes to the other compartment (an escape response), or for a maximum of 20 seconds.
-
The inter-trial interval (ITI) should be varied, with an average of 60 seconds.
-
Training sessions typically consist of 50-100 trials and are conducted daily until a stable baseline of avoidance responding (e.g., >80% avoidance) is achieved.
-
-
Drug Administration and Testing:
-
Once a stable baseline of avoidance is established, the drug testing phase can begin.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally (p.o.) at a specified time before the test session (e.g., 60 minutes).
-
A Latin square design should be used to counterbalance the order of drug doses.
-
Each test session is identical to the training sessions.
-
The primary measures recorded are the number of avoidance responses, the number of escape responses, and the latency to respond.
-
4. Data Analysis:
-
The percentage of avoidance responses is calculated for each animal under each treatment condition.
-
Data should be analyzed using an appropriate statistical method, such as a repeated-measures analysis of variance (ANOVA), followed by post-hoc tests to compare individual dose effects to the vehicle control.
-
A significant reduction in the percentage of avoidance responses without a significant increase in the number of escape failures is indicative of an antipsychotic-like effect.
Visualizations
Signaling Pathway of this compound (PDE10A Inhibition)
Caption: this compound inhibits PDE10A, increasing cAMP and cGMP levels.
Experimental Workflow for Conditioned Avoidance Response Study
Caption: Workflow for a conditioned avoidance response study.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TAK-063) / Takeda [delta.larvol.com]
- 6. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Balipodect (TAK-063) Clinical Trials in Schizophrenia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of Balipodect (TAK-063) and other PDE10A inhibitors for schizophrenia.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAK-063) and what is its mechanism of action in schizophrenia?
This compound (developmental code name TAK-063) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in processing reward, motivation, and motor control, and implicated in the pathophysiology of schizophrenia. By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of dopamine D1 and D2 receptor signaling pathways.[2] The therapeutic hypothesis was that this modulation could alleviate symptoms of schizophrenia.
Q2: What were the key efficacy results of the Phase 2 clinical trial of this compound in patients with an acute exacerbation of schizophrenia (NCT02477020)?
The Phase 2 trial (NCT02477020) did not meet its primary endpoint.[3][4] The primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6. The this compound (20 mg/day) group showed a mean change of approximately -19.5 points, while the placebo group had a mean change of approximately -14 points. This difference was not statistically significant (p = 0.115), with a small effect size of 0.308.[3][4]
Secondary endpoints, such as the Clinical Global Impression - Severity (CGI-S) and Clinical Global Impression - Improvement (CGI-I) scores, were generally supportive of some antipsychotic activity, but these findings were not sufficient to demonstrate overall efficacy.[5][6]
Q3: What were the major challenges encountered in the this compound Phase 2 clinical trial?
A significant challenge in the this compound Phase 2 trial was a relatively high placebo effect.[4] The notable improvement in the placebo group made it difficult to demonstrate a statistically significant drug-placebo difference. This is a common issue in schizophrenia clinical trials.[7][8][9][10][11] Other confounding factors included the lack of a dose-ranging exploration within this specific trial and the absence of an active comparator arm to establish assay sensitivity.[4]
Q4: What is the current developmental status of this compound for schizophrenia?
The development of this compound for the treatment of schizophrenia was discontinued after the Phase 2 clinical trials.[1] The failure to meet the primary efficacy endpoint was a key factor in this decision.
Troubleshooting Guides
Issue: High Placebo Response in a Schizophrenia Clinical Trial
Symptoms:
-
Smaller than expected drug-placebo difference in primary efficacy endpoints (e.g., PANSS total score).
-
Significant improvement observed in the placebo arm of the study.
-
Difficulty in demonstrating statistical significance for a potentially effective compound.
Possible Causes and Solutions:
| Cause | Solution |
| Patient Expectation and Study Environment | - Standardize interactions between clinical staff and patients across all sites. - Minimize therapeutic contact that is not part of the protocol. - Consider a placebo lead-in phase to identify and exclude high placebo responders (though this has its own methodological challenges). |
| Baseline Symptom Severity Inflation | - Implement centralized rating and remote monitoring of baseline assessments to ensure consistency and prevent "gaming" of inclusion criteria.[10] - Provide rigorous and ongoing training for raters on the PANSS and other assessment scales. |
| Study Design Factors | - Optimize study duration; shorter trials may be associated with a larger placebo response.[8] - Increase the number of study sites with caution, as a larger number of sites can be associated with higher placebo response.[8] - Ensure a sufficient percentage of patients are randomized to the placebo group.[8] |
| Patient Population Heterogeneity | - Refine inclusion/exclusion criteria to enroll a more homogeneous patient population with a well-documented recent exacerbation of symptoms.[9] - Utilize biomarkers, if available, to stratify patients. |
Issue: Difficulty in Accurately Assessing Schizophrenia Symptoms with PANSS
Symptoms:
-
High inter-rater variability in PANSS scores.
-
Inconsistent data quality across different clinical trial sites.
-
Poor correlation between PANSS scores and other functional outcomes.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Rater Training | - Implement a comprehensive and standardized rater training program with certification.[12] - Conduct regular calibration exercises and provide ongoing feedback to raters. |
| Subjectivity of the Scale | - Use structured interview guides, such as the Structured Clinical Interview for PANSS (SCI-PANSS), to improve consistency. - Supplement PANSS with more objective measures where possible (e.g., cognitive assessments, actigraphy). |
| Patient-Related Factors | - Ensure patients are comfortable and able to concentrate during assessments. - Be mindful of the potential for patients to under- or over-report symptoms. |
| Limitations of the PANSS | - While considered a "gold standard," the PANSS has limitations in assessing certain domains, particularly negative symptoms.[13][14] - Consider using newer, more specific scales for negative symptoms (e.g., CAINS, BNSS) as secondary or exploratory endpoints.[13] |
Data Presentation
Table 1: Key Efficacy Results of the this compound (TAK-063) Phase 2 Trial (NCT02477020)
| Endpoint | This compound (20 mg) | Placebo | p-value | Effect Size (Cohen's d) |
| Change from Baseline in PANSS Total Score at Week 6 (Primary) | -19.5 | -14.0 | 0.115[3][4] | 0.308[3][4] |
| Number of Subjects | 83 | 81 | N/A | N/A |
Table 2: Common Adverse Events in Phase 1 Studies of this compound (TAK-063)
| Adverse Event | Frequency in TAK-063 Group |
| Somnolence | 33.3%[15] |
| Orthostatic Tachycardia | 19.7%[15] |
| Orthostatic Hypotension | 9.1%[15] |
Note: This data is from a Phase 1 single-rising-dose study in healthy volunteers and may not be representative of the adverse event profile in patients with schizophrenia.
Experimental Protocols
Protocol: Assessment of Efficacy using the Positive and Negative Syndrome Scale (PANSS)
Objective: To measure the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
Methodology:
-
Rater Training and Certification: All raters must undergo a standardized training program on the administration and scoring of the PANSS. This should include didactic sessions, review of training videos, and scoring of standardized patient interviews to achieve a pre-specified level of inter-rater reliability (e.g., intraclass correlation coefficient > 0.8).
-
Patient Interview: The PANSS is administered as a semi-structured interview with the patient. The interview should be conducted in a quiet, private setting. The rater should use open-ended questions to elicit information about the patient's experiences over the past week.
-
Scoring: The PANSS consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme).[16] The items are divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinations.
-
Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and cognitive impairment.
-
-
Data Collection: Scores for each item are recorded. The total PANSS score is the sum of the scores for all 30 items. Subscale scores are also calculated. Assessments are typically performed at baseline and at regular intervals throughout the clinical trial (e.g., weekly).
Protocol: Assessment of Global Illness Severity using the Clinical Global Impression - Severity (CGI-S)
Objective: To provide a clinician's overall assessment of the severity of the patient's illness.
Methodology:
-
Rater Training: Raters should be trained on the use of the CGI-S scale to ensure a consistent understanding of the different severity levels.
-
Global Assessment: Based on the clinician's total experience with patients with schizophrenia, they rate the severity of the patient's illness at the time of assessment. This is a single-item rating.
-
Scoring: The CGI-S is rated on a 7-point scale:
-
Normal, not at all ill
-
Borderline mentally ill
-
Mildly ill
-
Moderately ill
-
Markedly ill
-
Severely ill
-
Among the most extremely ill patients
-
-
Data Collection: The single CGI-S score is recorded at baseline and at specified follow-up visits.
Mandatory Visualization
Caption: this compound's signaling pathway.
Caption: this compound Phase 2 trial workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M20. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, 6-Week Study to Evaluate the Efficacy and Safety of TAK-063 in Subjects With an Acute Exacerbation of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Placebo response in clinical trials with schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing placebo response in antipsychotic trials: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Placebo-related effects in clinical trials in schizophrenia: what is driving this phenomenon and what can be done to minimize it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. wcgclinical.com [wcgclinical.com]
- 13. omicsonline.org [omicsonline.org]
- 14. COSMIN systematic review and meta-analysis of the measurement properties of the Positive and Negative Syndrome Scale (PANSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Balipodect (TAK-063) for Schizophrenia: A Technical Support Center on its Discontinuation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the development and subsequent discontinuation of Balipodect (TAK-063) for the treatment of schizophrenia. The information is presented in a question-and-answer format to directly address specific issues and questions that may arise during experimental design and data interpretation in the field of antipsychotic drug development.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development for schizophrenia?
The development of this compound for schizophrenia was discontinued primarily due to a lack of efficacy in a pivotal Phase 2 clinical trial (NCT02477020).[1][2][3] The trial failed to meet its primary endpoint, which was a statistically significant change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) after six weeks of treatment compared to placebo.[1]
Q2: What was the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[4] PDE10A is an enzyme predominantly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[1][5] By inhibiting PDE10A, this compound was designed to increase the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling.[4][5][6] This modulation was expected to restore the balance of the direct and indirect signaling pathways within the basal ganglia, which is thought to be disrupted in schizophrenia.[7]
Troubleshooting Guide for Researchers
Issue: My novel PDE10A inhibitor shows promising preclinical results but fails to demonstrate efficacy in clinical trials, similar to this compound. What could be the underlying reasons?
This is a critical challenge in the development of PDE10A inhibitors. Based on the this compound data and that of other failed PDE10A inhibitors, here are several factors to consider:
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Insufficient Target Engagement in a Clinical Setting: While preclinical models suggested robust antipsychotic-like activity, the 20 mg daily dose of this compound in the Phase 2 trial was estimated to achieve only around 30% PDE10A enzyme occupancy.[2] This level of engagement may not have been sufficient to produce a clinically meaningful antipsychotic effect.
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High Placebo Effect: The Phase 2 trial of this compound was noted to have a relatively high placebo effect, which can mask the true efficacy of the investigational drug.[1]
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Translational Gap between Animal Models and Human Disease: The animal models used to predict antipsychotic efficacy, such as MK-801-induced hyperlocomotion, may not fully recapitulate the complex neurobiology of schizophrenia in humans.[4]
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Heterogeneity of Schizophrenia: Schizophrenia is a clinically and biologically heterogeneous disorder. It is possible that PDE10A inhibitors like this compound may be effective only in a specific subpopulation of patients, which would not be apparent in a broad-population clinical trial.
Clinical Trial Data Summary
The following tables summarize the key quantitative data from the Phase 2 clinical trial (NCT02477020) of this compound in patients with an acute exacerbation of schizophrenia.
Table 1: Study Design and Demographics
| Parameter | This compound (20 mg/day) | Placebo |
| Number of Participants | 83 | 81 |
| Age Range | 18-65 years | 18-65 years |
| Treatment Duration | 6 weeks | 6 weeks |
Table 2: Primary Efficacy Endpoint Results
| Endpoint | This compound (20 mg/day) | Placebo | p-value |
| Change from Baseline in PANSS Total Score (Least-Squares Mean Difference) | -5.46 | - | 0.115[1] |
Table 3: Key Safety and Tolerability Findings
| Adverse Event | This compound (20 mg/day) | Placebo |
| Most Common (Phase 1) | Somnolence, Orthostatic Tachycardia, Orthostatic Hypotension[5] | - |
| More Frequent than Placebo (Phase 2) | Akathisia, Dystonia[1] | - |
Experimental Protocols
Protocol: Phase 2 Clinical Trial (NCT02477020) for this compound
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
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Inclusion Criteria: Adult patients (18-65 years) with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.[1]
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Treatment Arms:
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Primary Outcome Measure: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.[1] The PANSS is a standardized, 30-item rating scale used to assess the severity of symptoms in schizophrenia.
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Secondary Outcome Measures: Included assessments of clinical global impression and other measures of psychopathology.[1]
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Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.
Visualizations
Caption: Mechanism of action of this compound (TAK-063) in a medium spiny neuron.
Caption: Workflow of the Phase 2 clinical trial for this compound (TAK-063).
References
- 1. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Balipodect (TAK-063) Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Balipodect (TAK-063) in preclinical studies. The information focuses on understanding the selectivity of this compound and addressing potential questions regarding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, particularly in brain regions where PDE10A is highly expressed, such as the striatum.[1][2] This modulation of cyclic nucleotide signaling is believed to be the basis for its pharmacological effects.
Q2: How selective is this compound for PDE10A?
Preclinical studies have demonstrated that this compound is a highly selective inhibitor of PDE10A. It exhibits more than 15,000-fold selectivity for PDE10A over other phosphodiesterase (PDE) families.[1][2][4][5][6] This high degree of selectivity minimizes the potential for off-target effects mediated by the inhibition of other PDEs.
Q3: Has this compound been screened against other potential off-target proteins?
Yes, this compound has been profiled against a broad panel of enzymes and receptors to assess its off-target binding potential. In a comprehensive screening assay, this compound, at a high concentration of 10 µM, did not show significant inhibition or stimulation (defined as >50%) of 91 different enzymes and receptors, with the exception of the PDE family.[4][5][6]
Q4: I am observing an unexpected phenotype in my in vitro/in vivo experiment with this compound. Could this be an off-target effect?
While this compound is highly selective, it is crucial to systematically troubleshoot unexpected experimental outcomes. Here are some steps to consider:
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Review the Selectivity Data: Refer to the provided tables summarizing the screening data against a panel of 91 enzymes and receptors. This can help you determine if your observed phenotype could plausibly be linked to an interaction with one of these proteins, although significant interaction is unlikely given the high concentration at which the screening was performed.
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Consider On-Target Effects: The observed phenotype might be a downstream consequence of PDE10A inhibition that was not previously characterized. The elevation of cAMP and cGMP can have wide-ranging effects on cellular function.
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Experimental Controls: Ensure that your experiments include all necessary controls, such as vehicle-treated groups and positive controls for the observed phenotype.
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Dose-Response Relationship: Investigate if the unexpected effect is dose-dependent. Off-target effects often occur at higher concentrations.
-
Compound Purity and Formulation: Verify the purity of your this compound sample and ensure the stability and homogeneity of your formulation.
Q5: Are there any known in vivo effects of this compound that are not directly related to its antipsychotic-like activity?
In preclinical rodent models, oral administration of this compound at doses up to 3 mg/kg did not affect plasma prolactin or glucose levels.[1] At a higher dose of 3 mg/kg, a weak cataleptic response was observed, which was less pronounced compared to typical antipsychotics like haloperidol and olanzapine.[1]
Troubleshooting Guide
Issue: Unexpected Cellular Response in an In Vitro Assay
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Possible Cause 1: High Compound Concentration.
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Troubleshooting Step: Perform a dose-response curve to determine the EC50/IC50 of this compound for your observed effect. Compare this to the reported IC50 for PDE10A (0.30 nM).[1][4] If the effect only occurs at concentrations several orders of magnitude higher than the PDE10A IC50, it may be an off-target or non-specific effect.
-
-
Possible Cause 2: Off-Target Interaction.
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Troubleshooting Step: Cross-reference your cell line's expression profile with the list of screened targets for this compound (see tables below). While this compound showed minimal activity against these targets at 10 µM, this can help in hypothesis generation.
-
-
Possible Cause 3: Experimental Artifact.
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Troubleshooting Step: Rule out issues with your experimental setup, such as solvent effects (e.g., DMSO concentration), assay interference, or cell culture conditions.
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Issue: Atypical Behavioral Phenotype in an In Vivo Model
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Possible Cause 1: On-Target Supratherapeutic Effects.
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Troubleshooting Step: The observed behavior might be an extension of the on-target pharmacology at high doses. For example, a weak cataleptic response has been noted at 3 mg/kg in rodents.[1] Carefully assess the dose at which the phenotype appears and its relation to the doses required for the expected therapeutic effect.
-
-
Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability.
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Troubleshooting Step: Ensure consistent drug exposure across your animal cohort. Factors such as formulation, route of administration, and animal strain can influence PK/PD.
-
-
Possible Cause 3: Interaction with Other Experimental Variables.
-
Troubleshooting Step: Evaluate if the unexpected phenotype could be a result of an interaction between this compound and other components of your experimental model (e.g., co-administered substances, specific genetic background of the animals).
-
Data Presentation
This compound Selectivity Profile
The following tables summarize the in vitro selectivity data for this compound against a broad panel of enzymes and receptors. The data represents the percent inhibition observed at a this compound concentration of 10 µM.[4] A value of less than 50% inhibition is generally considered not significant in this type of screening assay.
Table 1: Enzyme Inhibition Profile of this compound (at 10 µM) [4]
| Enzyme Class | Target | % Inhibition |
| Phosphodiesterases | PDE1A | <50% |
| PDE2A | <50% | |
| PDE3A | <50% | |
| PDE4D2 | <50% | |
| PDE5A | <50% | |
| PDE6 | <50% | |
| PDE7B | <50% | |
| PDE8A | <50% | |
| PDE9A | <50% | |
| PDE11A | <50% | |
| Kinases | ABL1 | <50% |
| AKT1 | <50% | |
| AURKA | <50% | |
| CAMK2D | <50% | |
| CDK2 | <50% | |
| CHEK1 | <50% | |
| EGFR | <50% | |
| EPHA2 | <50% | |
| ERBB2 | <50% | |
| FYN | <50% | |
| GSK3B | <50% | |
| INSR | <50% | |
| LCK | <50% | |
| MAP2K1 (MEK1) | <50% | |
| MAPK1 (ERK2) | <50% | |
| MAPK14 (p38α) | <50% | |
| MET | <50% | |
| PDPK1 | <50% | |
| PIM1 | <50% | |
| PLK1 | <50% | |
| PRKACA | <50% | |
| PRKCA | <50% | |
| SRC | <50% | |
| Other Enzymes | ACHE | <50% |
| CA1 | <50% | |
| F10 | <50% | |
| MAOA | <50% | |
| MAOB | <50% | |
| NOS1 | <50% | |
| PTGS1 (COX-1) | <50% | |
| PTGS2 (COX-2) | <50% | |
| SLC6A2 (NET) | <50% | |
| SLC6A3 (DAT) | <50% | |
| SLC6A4 (SERT) | <50% |
Table 2: Receptor Binding Profile of this compound (at 10 µM) [4]
| Receptor Class | Target | % Inhibition |
| GPCRs (Adrenergic) | ADRA1A | <50% |
| ADRA2A | <50% | |
| ADRB1 | <50% | |
| GPCRs (Dopaminergic) | DRD1 | <50% |
| DRD2 | <50% | |
| GPCRs (Serotonergic) | HTR1A | <50% |
| HTR2A | <50% | |
| GPCRs (Histaminergic) | HRH1 | <50% |
| GPCRs (Muscarinic) | CHRM1 | <50% |
| GPCRs (Opioid) | OPRM1 | <50% |
| GPCRs (Other) | AGTR1 | <50% |
| CNR1 | <50% | |
| GABRA1 | <50% | |
| OPRK1 | <50% | |
| OPRD1 | <50% | |
| Ion Channels (Ligand-gated) | GABRA1 (GABA-A) | <50% |
| GRID1 (Glutamate) | <50% | |
| Ion Channels (Voltage-gated) | CACNA1C (CaV1.2) | <50% |
| SCN1A (NaV1.1) | <50% | |
| KCNH2 (hERG) | <50% | |
| Transporters | SLC6A2 (NET) | <50% |
| SLC6A3 (DAT) | <50% | |
| SLC6A4 (SERT) | <50% |
Note: The tables above are a representative subset of the 91 targets tested. For a complete list, please refer to the primary literature.
Experimental Protocols
Protocol: In Vitro Selectivity Screening
The following is a generalized protocol based on the methodology used for assessing the selectivity of this compound.[4]
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Objective: To determine the inhibitory or stimulatory activity of this compound against a broad panel of enzymes and receptors.
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Materials:
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This compound (TAK-063)
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Recombinant human enzymes and receptor preparations
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Appropriate substrates and cofactors for each assay
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Assay-specific buffers and reagents
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Microplates (e.g., 96-well or 384-well)
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Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, radioactivity)
-
-
Procedure:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to the desired final concentration (e.g., 10 µM).
-
Enzyme/Receptor Assays:
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For each target, a specific and validated assay is used. This typically involves incubating the enzyme or receptor with its substrate in the presence and absence of this compound.
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The reaction is initiated by the addition of the substrate or cofactor.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is terminated, and the product formation or substrate depletion is measured using a suitable detection method.
-
-
Data Analysis:
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The activity of the enzyme or the binding to the receptor in the presence of this compound is compared to the activity or binding in the control (vehicle-treated) samples.
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The percent inhibition or stimulation is calculated as follows: % Inhibition = 100 * (1 - (Activity with this compound / Activity of Control))
-
-
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Interpretation: A percent inhibition or stimulation of greater than 50% at a concentration of 10 µM is typically considered a significant interaction in initial broad-panel screening.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 5. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Balipodect dosage to avoid cataleptic responses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Balipodect dosage and avoid cataleptic responses during experimentation.
Troubleshooting Guide
Issue: Cataleptic responses observed after this compound administration.
Question: We are observing cataleptic-like behaviors (e.g., immobility, waxy flexibility) in our rodent models after administering this compound. How can we mitigate this?
Answer:
Cataleptic responses with this compound, a potent PDE10A inhibitor, are dose-dependent and influenced by the experimental context. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
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Dosage Review and Adjustment:
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This compound exhibits a therapeutic window. The minimum effective dose for antipsychotic-like activity in rodents is approximately 0.3 mg/kg (p.o.), while weak cataleptic responses have been noted at higher doses, around 3 mg/kg (p.o.).[1]
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Recommendation: If catalepsy is observed, consider reducing the dose to the lower end of the efficacious range. A dose-response study is recommended to determine the optimal dose for your specific model and behavioral paradigm, balancing efficacy with the avoidance of motor side effects.
-
-
Understand the Mechanism:
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PDE10A inhibitors like this compound modulate both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) striatal output pathways.[2][3] Catalepsy is primarily associated with the potentiation of the indirect "NoGo" pathway.
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While this compound alone has a low propensity to induce catalepsy, it can potentiate this effect if the direct pathway is hypoactive.[3][4]
-
-
Experimental Context:
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Co-administered compounds: Be cautious when co-administering this compound with D1 receptor antagonists, as this can unmask and potentiate its cataleptic effects.[2][4]
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Dopamine depletion models: In models with severe dopamine depletion, the D1 agonist-like effects of PDE10A inhibitors may become more prominent, potentially reversing catalepsy.
-
-
Pharmacokinetic Considerations:
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Reversal of Catalepsy:
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If catalepsy occurs and needs to be reversed for experimental purposes, compounds that enhance direct pathway signaling or have anticholinergic properties might be considered, though this will add complexity to your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced catalepsy?
A1: this compound is a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the motor control circuitry. These neurons are divided into two main pathways: the direct pathway (expressing D1 dopamine receptors) which facilitates movement, and the indirect pathway (expressing D2 dopamine receptors) which inhibits movement. By inhibiting PDE10A, this compound increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in both pathways.[1] While this dual action generally leads to a balanced effect with low cataleptic potential, a predominant effect on the indirect pathway can lead to motor inhibition and catalepsy. This is more likely to occur at higher doses or when D1 receptor signaling is compromised.[3][4]
Q2: Is there a dose of this compound that is effective without causing catalepsy?
A2: Yes, a therapeutic window has been demonstrated in preclinical studies. The minimum effective dose for antipsychotic-like effects (e.g., suppression of phencyclidine-induced hyperlocomotion) is around 0.3 mg/kg, p.o., in mice.[1] In contrast, only a weak cataleptic response was observed at a significantly higher dose of 3 mg/kg, p.o.[1] This suggests that there is a considerable dose range where this compound is pharmacologically active without inducing significant catalepsy. We recommend conducting a dose-response study in your specific experimental model to identify the optimal dose.
Q3: How does the cataleptic response to this compound compare to other antipsychotics?
A3: The cataleptic response to this compound is generally weaker compared to typical antipsychotics like haloperidol and some atypical antipsychotics like olanzapine at clinically relevant doses.[1] PDE10A inhibitors as a class are known to have a lower risk of inducing extrapyramidal side effects, including catalepsy, compared to D2 receptor antagonists.[3][6]
Q4: What is the recommended protocol for assessing catalepsy in rodents?
A4: The bar test is a standard and widely used method for assessing catalepsy. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Can I co-administer this compound with other psychoactive compounds?
A5: Caution is advised. Co-administration with compounds that affect the dopaminergic system can alter the effects of this compound. In particular, co-administration with D1 receptor antagonists should be avoided if you wish to prevent catalepsy, as this combination has been shown to induce a pronounced cataleptic state.[2][4]
Data Presentation
Table 1: Dose-Response of this compound in Rodent Models
| Dosage (p.o.) | Effect on cAMP/cGMP in Striatum | Antipsychotic-like Activity (Suppression of PCP-induced hyperlocomotion) | Cataleptic Response | Reference |
| 0.3 mg/kg | Increased | Minimum Effective Dose | Not reported | [1] |
| 1.0 mg/kg | Increased | Strong suppression | Not reported | [1] |
| 3.0 mg/kg | Not specified | Not specified | Weak cataleptic response | [1] |
Table 2: Comparative Cataleptic Effects of Various PDE10A Inhibitors (Representative Data)
| Compound | Species | Dose Range (mg/kg) | Cataleptic Effect | Reference |
| This compound (TAK-063) | Rodent | 3.0 (p.o.) | Weak | [1] |
| MP-10 | Rat | 1-10 (s.c.) | Slight to no catalepsy alone; pronounced with D1 antagonist | [2] |
| TP-10 | Rat | 1-10 (s.c.) | Slight to no catalepsy alone; pronounced with D1 antagonist | [2] |
| PDM-042 | Rat | 1 and 3 (i.p.) | Low catalepsy | [6] |
| Haloperidol (Typical Antipsychotic) | Rat | 0.63 (s.c.) | Pronounced catalepsy | [2] |
Experimental Protocols
Protocol: Catalepsy Bar Test in Rodents
This protocol is adapted from standard methods for assessing drug-induced catalepsy.[7]
1. Apparatus:
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A horizontal bar (for mice: ~3 mm diameter; for rats: ~9 mm diameter) is fixed at a height of 3-5 cm from a flat surface. The exact height should be adjusted so that the animal's front paws can be placed on the bar while its hind paws remain on the surface.
2. Procedure:
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Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
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Drug Administration: Administer this compound or the vehicle control at the desired dose and route.
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Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the bar.
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Measurement: Start a stopwatch immediately after placing the forepaws on the bar. Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
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Cut-off Time: A maximum trial duration (cut-off time) should be set, typically 180 seconds, to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, record the maximum time.
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Data Analysis: The mean latency to descend is calculated for each treatment group. A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of a cataleptic response.
Mandatory Visualizations
Caption: this compound's mechanism in striatal neurons.
Caption: Workflow for assessing this compound-induced catalepsy.
Caption: Dose-dependent effects of this compound on motor control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC3523905 - Striatal presynaptic dopamine in schizophrenia, part II: meta-analysis of [(18)F/(11)C]-DOPA PET studies. - OmicsDI [omicsdi.org]
- 6. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Improving the Translational Success of PDE10A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE10A inhibitors. Our goal is to help you navigate common challenges in translating promising preclinical findings from animal models to clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why do PDE10A inhibitors show efficacy in rodent models of schizophrenia but fail in human clinical trials?
Several factors contribute to this translational disconnect:
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Species Differences in PDE10A Expression: Notably, a primate-specific isoform of PDE10A, designated PDE10A19, has been identified. This isoform is not present in rodents and can interact with and alter the subcellular location of other PDE10A isoforms, potentially impacting downstream signaling in ways not captured by rodent models.
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Complexity of Dopamine Receptor Signaling: PDE10A inhibitors modulate both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) striatal output pathways. In rodents, the behavioral effects of PDE10A inhibition often mimic those of D2 receptor antagonists, which are effective antipsychotics.[1][2] However, the simultaneous potentiation of D1 signaling by PDE10A inhibitors might counteract the antipsychotic-like effects in humans, a nuance that rodent behavioral models may not fully predict.[3][4]
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Target Occupancy and Dosing: Achieving optimal therapeutic levels of PDE10A occupancy without inducing side effects is challenging. Clinical trials with inhibitors like PF-02545920 and TAK-063 have explored various doses and occupancy levels, but failed to show significant efficacy over placebos or standard-of-care D2 antagonists.[5][6] It's possible that the therapeutic window for PDE10A inhibition is narrower in humans than predicted from animal studies.
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Limitations of Animal Models: Rodent models of complex neuropsychiatric disorders like schizophrenia only replicate specific aspects of the human condition.[7] Behaviors used to predict antipsychotic efficacy in rodents, such as the conditioned avoidance response, may not accurately translate to therapeutic effects on the multifaceted symptoms of schizophrenia in humans.[8][9]
Q2: What is the mechanism of action of PDE10A inhibitors in the striatum?
PDE10A is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, which are crucial components of the basal ganglia circuitry involved in motor control, motivation, and cognition.[10] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[5]
By inhibiting PDE10A, these drugs increase the intracellular levels of cAMP and cGMP in MSNs. This leads to:
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Potentiation of D1 Receptor Signaling: In the direct pathway MSNs, which express D1 dopamine receptors, increased cAMP levels enhance protein kinase A (PKA) activity, potentiating the effects of dopamine.[3]
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Inhibition of D2 Receptor Signaling: In the indirect pathway MSNs, which express D2 dopamine receptors, the functional outcome is more complex. Increased cAMP opposes the inhibitory effect of D2 receptor activation on PKA signaling. This leads to a functional state that resembles D2 receptor antagonism.[11][12]
This dual action was hypothesized to offer a novel approach to treating psychosis by rebalancing dysfunctional striatal circuitry.[10]
Troubleshooting Guide
Problem 1: Inconsistent results in preclinical behavioral assays (e.g., prepulse inhibition, conditioned avoidance response).
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Possible Cause: Suboptimal dosing or timing of drug administration.
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Troubleshooting Tip: Conduct dose-response studies to establish a clear relationship between the dose of your PDE10A inhibitor, plasma/brain concentration, and the behavioral effect. Consider the pharmacokinetics of your specific compound.
-
-
Possible Cause: Influence of the specific behavioral paradigm.
-
Troubleshooting Tip: Be aware that the efficacy of PDE10A inhibitors can be model-dependent. For instance, some inhibitors reverse prepulse inhibition (PPI) deficits induced by NMDA antagonists but not by dopamine agonists like apomorphine.[4][8] This may be due to the counteracting effects of D1 receptor potentiation.[4]
-
-
Possible Cause: Animal strain, age, or sex differences.
Problem 2: My PDE10A inhibitor is effective in a rodent model of psychosis but shows no efficacy in non-human primates.
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Possible Cause: Fundamental species differences in the neurobiology of the striatal circuits being targeted.
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Troubleshooting Tip: Carefully consider the behavioral endpoints being measured in non-human primates. While rodents exhibit behaviors that are proxies for psychotic symptoms, primates have a more complex behavioral repertoire.[15] Studies with the PDE10A inhibitor MP-10 in rhesus monkeys suggested that it dampened the motivation to perform tasks rather than causing the motor impairment seen with D2 antagonists, a subtle but important distinction that may not be apparent in rodent models.[16][17]
-
-
Possible Cause: Differences in PDE10A isoforms and their functional roles between rodents and primates.
-
Troubleshooting Tip: Acknowledge the presence of the primate-specific PDE10A19 isoform as a potential confounding factor. While direct investigation of this in your experiments may be challenging, it is a critical point for interpretation and discussion of your results when considering translation to humans.
-
Problem 3: Difficulty in demonstrating target engagement in vivo.
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Possible Cause: Lack of a reliable biomarker for PDE10A activity.
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Troubleshooting Tip: Utilize Positron Emission Tomography (PET) imaging with a specific PDE10A radioligand. This is the most direct way to quantify target occupancy in the brain in living subjects, including animals and humans.[18][19] This technique allows for the correlation of drug dosage with the degree of PDE10A inhibition in the striatum.
-
-
Possible Cause: The downstream signaling effects are difficult to measure.
-
Troubleshooting Tip: In preclinical studies, you can measure changes in striatal cAMP and cGMP levels following inhibitor administration.[20] Additionally, assessing the phosphorylation of downstream targets of PKA, such as DARPP-32 or CREB, can provide evidence of functional target engagement.
-
Quantitative Data Summary
Table 1: Preclinical and Clinical Dosing and Occupancy of Selected PDE10A Inhibitors
| Compound | Animal Model | Effective Dose Range | Clinical Trial (Schizophrenia) | Dose | PDE10A Occupancy | Outcome |
| PF-02545920 (MP-10) | Rodent | 0.1 - 3 mg/kg | Phase 2 | 5 mg & 15 mg (Q12H) | 14-27% (10mg), 45-63% (20mg) | Failed to show separation from placebo.[5] |
| TAK-063 | Rodent | 0.1 - 0.3 mg/kg | Phase 2 | 20 mg | ~30% | Favorable change in global clinical impressions, but did not meet primary endpoints.[5][6] |
| EM-221 | Rodent | 0.05 - 0.5 mg/kg | Phase 1 (Healthy Volunteers) | Up to 10 mg | Up to 92.8% | Well-tolerated.[20] |
| BMT-023121 | Mouse | 0.3 - 1 mg/kg | Preclinical | N/A | N/A | Efficacious in CAR and NOR models.[17] |
Table 2: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | IC50 |
| EM-221 | 9 pM |
| MP-10 (PF-02545920) | 0.37 nM |
Detailed Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This test assesses the ability of a drug to suppress a learned avoidance response, a behavior that is sensitive to antipsychotic drugs.[21]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) source is present.
-
Procedure:
-
Acclimation: Place the rat in the shuttle box for a period of habituation.
-
Training: The rat is trained to avoid a mild footshock (unconditioned stimulus, US) by moving to the other compartment of the box upon presentation of a CS (e.g., a tone or light). The CS precedes the US by a set interval.
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Testing: After the animal has learned the avoidance response, it is treated with the PDE10A inhibitor or vehicle.
-
Data Collection: The number of successful avoidances (moving to the other compartment during the CS presentation), escapes (moving after the onset of the US), and escape failures are recorded.
-
-
Interpretation: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of potential antipsychotic-like activity.[21]
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia.[1][15]
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response to a loud acoustic stimulus.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a brief period with background white noise.[13]
-
Trial Types: The session consists of different trial types presented in a pseudorandom order:
-
Data Collection: The startle response is measured for each trial type.
-
-
Calculation and Interpretation: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100. A drug that reverses a deficit in PPI (e.g., induced by a psychotomimetic agent) may have antipsychotic potential.
Novel Object Recognition (NOR) Test in Rodents
The NOR test evaluates recognition memory, an aspect of cognition that is often impaired in schizophrenia.[3][22][23]
-
Apparatus: An open-field arena. A set of different objects that the animal can interact with.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena to acclimate.[3]
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Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
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Inter-trial Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).[3]
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Test Phase (Trial 2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
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Interpretation: A rodent with intact recognition memory will spend significantly more time exploring the novel object than the familiar one. A drug that enhances the time spent with the novel object in animals with cognitive deficits may have pro-cognitive effects.
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Workflow for PDE10A inhibitor development.
Caption: Key challenges in translating PDE10A inhibitor efficacy.
References
- 1. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 2. 2.3. Behavioural Study—Prepulse Inhibition Test [bio-protocol.org]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 10. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active Avoidance protocol 01282020 [protocols.io]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. researchgate.net [researchgate.net]
- 17. | BioWorld [bioworld.com]
- 18. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]
- 21. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 22. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 23. Novel Object Recognition [protocols.io]
Stability and storage recommendations for Balipodect (TAK-063)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Balipodect (TAK-063).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAK-063)?
A1: this compound, also known as TAK-063, is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2][3] It has an IC50 of 0.30 nM for PDE10A and exhibits over 15,000-fold selectivity against other PDE subtypes.[2][3] PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in the striatum.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Its ability to modulate cAMP and cGMP levels in the striatum makes it a valuable tool for studying signaling pathways implicated in conditions such as schizophrenia and Huntington's disease. In preclinical studies, it has been shown to suppress hyperlocomotion induced by phencyclidine (PCP) and MK-801 in rodents.[2][3]
Stability and Storage Recommendations
Proper storage and handling of this compound (TAK-063) are crucial to ensure its stability and the reliability of experimental results.
Solid Form
Storage Conditions for Solid this compound (TAK-063)
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1][2] |
| 4°C | Up to 6 months[2] |
In Solution
Storage Conditions for this compound (TAK-063) in Solution
| Storage Temperature | Solvent | Recommended Duration |
| -80°C | DMSO | Up to 1 year[1][2] |
| -20°C | DMSO | Up to 1 month[1] |
| 4°C | 0.5% (m/v) methylcellulose in distilled water | Stock solutions prepared every 8 days[4] |
Important Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[3]
Troubleshooting Guide
Q3: My this compound (TAK-063) powder won't fully dissolve in DMSO. What should I do?
A3:
-
Use fresh, anhydrous DMSO: this compound's solubility in DMSO can be significantly reduced by moisture.[2] Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored container.
-
Sonication and gentle heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[3]
-
Check concentration: The solubility of this compound in DMSO is high (85 mg/mL or 198.4 mM), but it is still possible to exceed this limit.[2] Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A4:
-
Solution age: The stability of this compound in aqueous solutions, including cell culture media, is limited. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment.
-
Media components: While specific incompatibilities are not widely documented, interactions with components in complex cell culture media are possible. To troubleshoot, you can run a control experiment where the compound is incubated in the media for the duration of your assay, and then its activity is compared to a freshly prepared solution.
Q5: My in vivo experiment requires a specific vehicle. What are the options for this compound?
A5:
-
Methylcellulose suspension: For oral administration in rodents, this compound can be suspended in a vehicle of 0.5% (m/v) methylcellulose in distilled water.[4]
-
Ensure proper suspension: When using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh the required amount of this compound (TAK-063) powder (Molar Mass: 428.42 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
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Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot and store: Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][2]
Signaling Pathway of this compound (TAK-063)
Caption: Mechanism of action of this compound (TAK-063) as a PDE10A inhibitor.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for conducting in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (TAK-063) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 4. The PDE10A Inhibitor TAK-063 Reverses Sound-Evoked EEG Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Future PDE10A Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for PDE10A inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: My PDE10A inhibitor shows high in vitro potency but limited or no efficacy in behavioral models. What are the potential reasons?
A1: This is a common challenge in PDE10A inhibitor development. Several factors could contribute to this discrepancy:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, high plasma protein binding, or be rapidly metabolized, resulting in insufficient brain exposure. It is crucial to perform thorough PK studies to determine brain and plasma concentrations of the inhibitor.
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Low Target Engagement: Even with adequate brain exposure, the inhibitor may not be occupying the PDE10A enzyme at a sufficient level to elicit a biological response. In vivo receptor occupancy (RO) studies, often using PET imaging or ex vivo binding assays, are essential to confirm target engagement. A minimum of ~40% occupancy is often required for efficacy in models like the conditioned avoidance response.
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P-glycoprotein (P-gp) Efflux: Some inhibitors are substrates for efflux transporters like P-gp at the blood-brain barrier, which actively pump the compound out of the brain, limiting its effective concentration at the target site.
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Complex Pharmacology: The behavioral effects of PDE10A inhibitors are not simply a matter of enzyme inhibition. They modulate the balance between the direct and indirect striatal output pathways. An imbalance in this modulation can lead to a lack of efficacy or even opposing effects at different doses.
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Species Differences: The neurobiology and pharmacology of the PDE10A system can differ between rodents and humans, leading to a translational disconnect.
Q2: I am observing a bell-shaped dose-response curve in my behavioral experiments. Why is this happening?
A2: Bell-shaped dose-response curves are frequently observed with PDE10A inhibitors. This phenomenon is thought to arise from the dual and opposing effects of PDE10A inhibition on the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal pathways. At lower doses, the effect on the indirect pathway may predominate, leading to antipsychotic-like effects. However, at higher doses, excessive activation of the direct pathway may counteract these effects or produce other behavioral changes, leading to a decrease in the measured therapeutic effect.
Q3: My in vitro enzyme assay results are inconsistent. What are the common pitfalls?
A3: Inconsistent results in PDE10A enzyme assays can stem from several sources:
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Reagent Preparation and Handling: Ensure all buffers are at the correct pH and temperature. Repeated freeze-thaw cycles of the enzyme can lead to a loss of activity. Aliquot the enzyme into single-use vials.
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Substrate Concentration: The concentration of cAMP or cGMP used can significantly impact the IC50 value. Ensure the substrate concentration is at or below the Km of the enzyme for competitive inhibitors.
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Incubation Times: Both pre-incubation of the inhibitor with the enzyme and the reaction time with the substrate should be optimized and kept consistent.
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Assay Technology: Different assay formats (e.g., fluorescence polarization, scintillation proximity assay) have different sensitivities and potential for interference. Fluorescent compounds in your test library can interfere with fluorescence-based readouts.
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DMSO Concentration: High concentrations of DMSO, the solvent typically used for compounds, can inhibit enzyme activity. Keep the final DMSO concentration low and consistent across all wells, typically not exceeding 1%.
Experimental Protocols and Troubleshooting
PDE10A Enzyme Activity Assay (Fluorescence Polarization)
Methodology
This protocol is based on a common fluorescence polarization (FP) assay format.
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Reagent Preparation:
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Prepare Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 0.03% Tween 20, pH 7.6).
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Dilute fluorescently labeled substrate (e.g., FAM-cAMP) to the desired concentration (e.g., 200 nM) in Assay Buffer.
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Dilute the PDE10A enzyme to the optimal concentration (e.g., 10-20 pg/µl) in ice-cold Assay Buffer just before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
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Prepare serial dilutions of the test inhibitor in DMSO, then dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate):
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Add 5 µl of the diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
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Add 20 µl of Assay Buffer to the "Blank" and "Substrate Control" wells.
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Add 25 µl of the diluted FAM-cAMP substrate to all wells except the "Blank".
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Initiate the reaction by adding 20 µl of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.
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Incubate the plate at room temperature for 1 hour, protected from light.
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Stop the reaction by adding a binding agent that specifically binds to the linearized fluorescent monophosphate product.
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Read the fluorescence polarization on a suitable plate reader.
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Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity or too much substrate depletion. | Optimize the enzyme concentration and incubation time. Ensure the substrate is not fully consumed in the positive control wells. |
| Inactive enzyme. | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix for common reagents. |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | |
| IC50 Values Higher Than Expected | Incorrect substrate concentration (too high). | Use a substrate concentration at or below the Km value. |
| Inhibitor instability or precipitation. | Check the solubility of the inhibitor in the assay buffer. | |
| False Positives | Fluorescent inhibitor interfering with the assay. | Run a control with the inhibitor and all assay components except the enzyme to check for intrinsic fluorescence. |
In Vivo Microdialysis for Striatal cGMP/cAMP Measurement
Methodology
This protocol provides a general framework for in vivo microdialysis in rodents.
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Surgical Implantation of Guide Cannula:
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Anesthetize the animal (e.g., with isoflurane).
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Secure the animal in a stereotaxic frame.
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Implant a guide cannula targeting the striatum.
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Allow the animal to recover for several days.
-
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Microdialysis Procedure:
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On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).
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Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline.
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Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
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Administer the PDE10A inhibitor (e.g., via intraperitoneal injection or through the dialysis probe).
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Continue collecting dialysate samples for several hours post-administration.
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Analyze the concentration of cAMP and cGMP in the dialysate samples using a sensitive method like LC-MS/MS or ELISA.
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Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Detectable Analyte Levels | Incorrect probe placement. | Verify the probe placement histologically after the experiment. |
| Low recovery of the microdialysis probe. | Check the probe for damage or clogging. Ensure the flow rate is stable. | |
| High Variability in Baseline Levels | Insufficient stabilization period. | Extend the stabilization period before sample collection. |
| Animal stress. | Handle the animals gently and allow them to acclimatize to the experimental setup. | |
| No Change in cGMP/cAMP After Inhibitor Administration | Insufficient dose or poor brain penetration of the inhibitor. | Correlate the microdialysis results with pharmacokinetic data. |
| Rapid degradation of cyclic nucleotides in the sample. | Add a phosphodiesterase inhibitor (e.g., IBMX) to the perfusion fluid or collection vials. |
Conditioned Avoidance Response (CAR)
Methodology
The CAR test is a widely used behavioral assay to assess antipsychotic-like activity.
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Apparatus: A two-compartment shuttle box with a gate between the compartments. The floor is typically a grid capable of delivering a mild foot shock.
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Training (Acquisition):
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Place the animal in one compartment.
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Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 5-10 seconds).
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At the end of the CS presentation, deliver an unconditioned stimulus (US), a mild foot shock, through the grid floor.
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The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it moves after the shock starts, it is an escape response.
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Repeat this for a set number of trials per day until the animals reach a stable performance criterion (e.g., >80% avoidance).
-
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Drug Testing:
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Once the animals are trained, administer the PDE10A inhibitor or vehicle at a specified time before the test session.
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Conduct a test session identical to the training sessions.
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Record the number of avoidances, escapes, and escape failures. A compound with antipsychotic-like activity will decrease the number of avoidance responses without significantly affecting the number of escape responses.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Failure to Acquire the Avoidance Response | Shock intensity is too high or too low. | Adjust the shock intensity to be aversive but not debilitating. |
| CS is not salient enough. | Ensure the light or tone is clearly perceptible to the animal. | |
| High Variability in Performance | Inconsistent training or testing procedures. | Standardize all experimental parameters, including handling, timing of injections, and inter-trial intervals. |
| Animal stress or anxiety. | Acclimatize the animals to the testing room and handling procedures. | |
| Inhibitor Affects Both Avoidance and Escape Responses | The dose is too high, causing sedation or motor impairment. | Test a range of doses. A true antipsychotic-like effect should be selective for avoidance. |
| The compound has off-target effects. | Profile the compound against other receptors and enzymes to identify potential confounds. |
Data Presentation
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Reference |
| MP-10 | 0.18 | |
| TP-10 | 0.3 | |
| TAK-063 | 0.30 | |
| CPL500036 | 1.0 | |
| Papaverine | 95 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Selectivity Profile of TAK-063
| PDE Subtype | IC50 (nM) | Selectivity vs. PDE10A |
| PDE10A2 | 0.30 | - |
| PDE1 | >10,000 | >33,000-fold |
| PDE2A | >10,000 | >33,000-fold |
| PDE3A | >10,000 | >33,000-fold |
| PDE4D | >10,000 | >33,000-fold |
| PDE5A | 4,600 | ~15,000-fold |
| PDE6 | >10,000 | >33,000-fold |
| PDE7B | >10,000 | >33,000-fold |
| PDE8A | >10,000 | >33,000-fold |
| PDE9A | >10,000 | >33,000-fold |
| PDE11A | >10,000 | >33,000-fold |
Data adapted from Harada et al., 2015.
Table 3: Effect of PDE10A Inhibitors on Striatal Cyclic Nucleotide Levels
| Compound | Dose | % Increase in Striatal cAMP | % Increase in Striatal cGMP | Species | Reference |
| TAK-063 | Efficacious doses | <10% | >20% | Rat | |
| MP-10 | Efficacious doses | <10% | >20% | Rat | |
| Papaverine | 30 mg/kg, s.c. | Significant increase | - | Rat | |
| Various | Systemic admin. | Increase over basal | 5-fold or higher increase | Mouse |
Mandatory Visualizations
Caption: PDE10A signaling in direct (D1) and indirect (D2) pathway medium spiny neurons (MSNs).
Caption: General experimental workflow for PDE10A inhibitor drug discovery and development.
Validation & Comparative
The Efficacy of Balipodect: A Comparative Analysis Against Standard Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balipodect (TAK-063) is an investigational drug that was under development for the treatment of schizophrenia. As a selective phosphodiesterase 10A (PDE10A) inhibitor, its mechanism of action represented a novel approach to antipsychotic therapy, distinct from the dopamine D2 receptor antagonism that characterizes most established antipsychotics. This guide provides an objective comparison of the efficacy of this compound with that of standard-of-care antipsychotics, supported by available clinical trial data and detailed experimental protocols. The development of this compound for schizophrenia was discontinued after a phase 2 clinical trial showed it was poorly effective.[1]
Mechanism of Action: A Divergence in Approach
Standard antipsychotics, such as haloperidol, risperidone, and olanzapine, primarily exert their therapeutic effects by blocking dopamine D2 receptors in the brain's mesolimbic pathway. This antagonism is thought to reduce the excessive dopamine signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
This compound, in contrast, works by inhibiting the PDE10A enzyme. This enzyme is highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), intracellular signaling molecules that play a crucial role in modulating neuronal activity. The intended therapeutic effect was to restore the balance of signaling in the striatum, which is disrupted in schizophrenia.
Signaling Pathway Diagrams
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway.
Caption: this compound (PDE10A Inhibitor) Signaling Pathway.
Clinical Efficacy: A Head-to-Head Comparison
The primary measure of efficacy in most schizophrenia clinical trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a standardized instrument used to rate the severity of symptoms. A greater reduction in the PANSS score indicates greater efficacy.
This compound Phase 2 Clinical Trial (NCT02477020)
A phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia. The study did not meet its primary endpoint.[2]
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline at Week 6 (Mean) | LS Mean Difference vs. Placebo (SE) | p-value | Effect Size |
| This compound (20 mg/day) | 83 | Not Reported | ~ -19.5 | -5.46 (3.44) | 0.115 | 0.308 |
| Placebo | 81 | Not Reported | ~ -14.0 | - | - | - |
Data from Macek et al., 2018.[3]
While the secondary endpoints were generally supportive of some antipsychotic activity, the failure to meet the primary endpoint led to the discontinuation of this compound's development for schizophrenia.[2]
Efficacy of Standard Antipsychotics
In contrast to this compound, numerous clinical trials have established the efficacy of standard antipsychotics in treating schizophrenia. Below is a summary of data from pivotal trials for risperidone, olanzapine, and haloperidol.
| Drug | Comparator | N | Duration | Outcome Measure | Mean Change from Baseline | p-value |
| Risperidone | Haloperidol | 1056 (Risp) vs 473 (Halo) | 8 weeks | PANSS Total Score | -20.9 (Risp) vs -14.3 (Halo) | < 0.001 |
| Olanzapine | Placebo | Not specified | 6 weeks | BPRS Total Score | Statistically superior to placebo | < 0.05 |
| Olanzapine | Haloperidol | Not specified | 6 weeks | PANSS Negative Score | Statistically superior to haloperidol | < 0.05 |
| Haloperidol | Placebo | 472 | 6 weeks | Global Improvement (RR) | 0.67 (Favors Haloperidol) | Not Reported |
Data compiled from various sources.[4][5][6][7][8][9]
The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, a large-scale independent trial, provided further comparative efficacy data. In Phase 1 of the study, olanzapine was found to be modestly more effective than risperidone, quetiapine, and ziprasidone, as measured by time to all-cause discontinuation.
Experimental Protocols
This compound Phase 2 Trial (NCT02477020) - Abridged Protocol
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Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.[2]
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Participants: Adults aged 18 to 65 with a diagnosis of schizophrenia (DSM-5) experiencing an acute exacerbation of psychotic symptoms.
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Intervention: this compound 20 mg administered orally once daily, or placebo.
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Primary Outcome Measure: Change from baseline in the PANSS total score at week 6.[2]
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Key Inclusion Criteria: Clinical evidence of an acute exacerbation of schizophrenia.
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Key Exclusion Criteria: History of substance use disorder within the past 6 months, significant unstable medical conditions.
Typical Schizophrenia Clinical Trial Protocol (for comparator drugs)
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Study Design: Typically a 6 to 8-week, randomized, double-blind, placebo- and/or active-controlled trial.
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Participants: Patients with a confirmed diagnosis of schizophrenia, often with a minimum baseline PANSS or Brief Psychiatric Rating Scale (BPRS) score to ensure a certain level of symptom severity.
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Interventions: The investigational drug at one or more fixed or flexible doses, a placebo, and often an active comparator (e.g., haloperidol or a second-generation antipsychotic).
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Primary Outcome Measure: The mean change from baseline to endpoint in the PANSS or BPRS total score.
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Secondary Outcome Measures: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scales, and safety and tolerability assessments.
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Assessments: Symptom severity is typically assessed at baseline and at weekly or bi-weekly intervals throughout the trial. Safety assessments include monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
Experimental Workflow Diagram
Caption: Typical Schizophrenia Clinical Trial Workflow.
Conclusion
The clinical development of this compound for schizophrenia was halted due to a lack of demonstrated efficacy in a phase 2 clinical trial. While its novel mechanism of action as a PDE10A inhibitor was promising, it failed to produce a statistically significant improvement in the primary outcome measure of PANSS total score compared to placebo. In contrast, standard-of-care antipsychotics, such as risperidone, olanzapine, and haloperidol, have a large body of evidence from numerous clinical trials supporting their efficacy in reducing the symptoms of schizophrenia. This comparison underscores the challenges of developing novel treatments for complex psychiatric disorders and highlights the established, albeit imperfect, efficacy of currently available dopamine D2 receptor antagonists.
References
- 1. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M20. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, 6-Week Study to Evaluate the Efficacy and Safety of TAK-063 in Subjects With an Acute Exacerbation of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of olanzapine: an overview of pivotal clinical trials. | Semantic Scholar [semanticscholar.org]
- 6. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. What CATIE Found: Results From the Schizophrenia Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE10A Inhibitors: Balipodect vs. MP-10 and MK-8189
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key phosphodiesterase 10A (PDE10A) inhibitors: Balipodect (TAK-063), MP-10 (PF-2545920), and MK-8189. The information is compiled from preclinical and clinical data to assist researchers in understanding the nuanced differences between these compounds in their potential application for treating central nervous system disorders, particularly schizophrenia.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, motivation, and cognition.[1] By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating striatal signaling.[2] Inhibition of PDE10A increases the levels of these second messengers, which is thought to mimic the effects of dopamine D2 receptor antagonists and D1 receptor agonists, suggesting a potential therapeutic mechanism for schizophrenia.[3] This has led to the development of several potent and selective PDE10A inhibitors, including this compound, MP-10, and MK-8189.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50 and Ki) and selectivity of this compound, MP-10, and MK-8189 against the PDE10A enzyme. Lower values indicate higher potency.
| Compound | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| This compound (TAK-063) | 0.30 | 3.2 | >15,000-fold over other PDEs | [4] |
| MP-10 (PF-2545920) | 0.37 | 4.3 | >1000-fold over other PDEs | [4] |
| MK-8189 | 1.6 (in cells) | 0.029 | >500,000-fold over other PDEs | [5] |
Preclinical Efficacy in Animal Models
These inhibitors have been evaluated in various rodent models of schizophrenia to assess their antipsychotic-like and pro-cognitive effects. Key models include the conditioned avoidance response (CAR), prepulse inhibition (PPI) of the startle reflex, and MK-801-induced hyperlocomotion.
A direct comparative study between this compound and MP-10 revealed differences in their pharmacological profiles. While both compounds activated the indirect striatal pathway, MP-10 induced a more excessive activation of the direct pathway compared to this compound.[4] This was attributed to this compound's faster off-rate from the PDE10A enzyme.[4]
MK-8189 has also demonstrated robust efficacy in preclinical models. Oral administration significantly decreased avoidance behavior in the rat conditioned avoidance responding assay at a PDE10A enzyme occupancy (EO) of over ~48%.[1] It also reversed MK-801-induced deficits in prepulse inhibition at a PDE10A EO of ~47% and higher.[1]
Clinical Trial Outcomes in Schizophrenia
All three compounds have advanced to Phase 2 clinical trials for the treatment of acute exacerbation of schizophrenia. The table below summarizes the key findings from these studies.
| Compound | Study Design | Primary Outcome Measure | Key Findings | Reference |
| This compound (TAK-063) | 6-week, randomized, placebo-controlled | Change from baseline in PANSS total score | Did not demonstrate a statistically significant improvement over placebo on the primary endpoint. Showed a favorable change in global clinical impressions. | [6] |
| MP-10 (PF-2545920) | 4-week, randomized, placebo- and active-controlled (risperidone) | Change from baseline in PANSS total score | Did not show a statistically significant difference from placebo on the primary endpoint. The active control, risperidone, was superior to placebo. | [7] |
| MK-8189 | 4-week, randomized, placebo- and active-controlled (risperidone) | Change from baseline in PANSS total score | Demonstrated a trend towards improvement versus placebo (p=0.074). Showed a nominally significant effect on the PANSS positive subscale score. Risperidone was superior to placebo. MK-8189 was associated with weight loss compared to weight gain with risperidone. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is designed to identify inhibitors of PDE10A by measuring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Materials:
-
Purified recombinant human PDE10A2 enzyme
-
FAM-labeled cyclic AMP (cAMP)
-
PDE Assay Buffer
-
Binding Agent
-
Test compounds (this compound, MP-10, MK-8189)
-
Black, low-binding 96-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in PDE Assay Buffer.
-
Add 25 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 25 µL of a 200 nM solution of FAM-cAMP to each well.
-
Initiate the enzymatic reaction by adding 20 µL of diluted PDE10A2 enzyme (final concentration typically in the pg/µL range) to all wells except the negative control wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 100 µL of the Binding Agent, which binds to the linearized FAM-AMP product.
-
Measure the fluorescence polarization on a microplate reader. The increase in polarization is proportional to the amount of hydrolyzed substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conditioned Avoidance Response (CAR) in Rodents
This behavioral paradigm assesses the antipsychotic-like potential of a compound by measuring its ability to suppress a learned avoidance response.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) generator (e.g., a light or an auditory tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
Automated tracking software to record the animal's movement between compartments.
Procedure:
-
Acquisition Training: A rodent (rat or mouse) is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed immediately by the US (a mild footshock, e.g., 0.5 mA for 2 seconds). The animal can avoid the shock by moving to the other compartment during the CS presentation. If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment. This training is repeated for a set number of trials over several days until a stable avoidance response is established.
-
Drug Testing: Once the animals have acquired the avoidance response, they are treated with the test compound (e.g., this compound, MP-10, or MK-8189) or vehicle at various doses prior to the test session.
-
Test Session: The animals are placed back in the shuttle box, and the CS-US pairing trials are repeated. The number of successful avoidances, escapes, and failures to escape are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without impairing the ability to escape the shock, indicating that the effect is not due to general motor impairment.
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Apparatus:
-
A startle chamber equipped with a load cell platform to measure the startle response.
-
A speaker to deliver acoustic stimuli (background noise, prepulse, and pulse).
-
Software to control the timing and intensity of the stimuli and to record the startle amplitude.
Procedure:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise (e.g., 70 dB).
-
Trial Types: The test session consists of a series of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms lead time).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Test compounds or vehicle are administered prior to the test session.
-
Data Recording and Analysis: The startle response (amplitude of the flinch) is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle). A reversal of a drug-induced (e.g., MK-801) deficit in PPI is indicative of antipsychotic-like activity.
MK-801-Induced Hyperlocomotion in Mice
This model is used to screen for antipsychotic potential by assessing a compound's ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.
Apparatus:
-
An open-field arena equipped with automated photobeam detectors or a video tracking system to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Mice are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration:
-
Locomotor Activity Recording: Immediately after MK-801 administration, the mice are returned to the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed. A significant reduction in the MK-801-induced hyperlocomotion by the test compound is indicative of antipsychotic-like properties.
Conclusion
This compound, MP-10, and MK-8189 are all potent and selective PDE10A inhibitors with demonstrated efficacy in preclinical models of psychosis and cognitive impairment. However, they exhibit distinct pharmacological profiles, particularly in their in vitro potency, selectivity, and their differential effects on the direct and indirect striatal pathways, as suggested by the comparative data between this compound and MP-10.
While preclinical findings were promising, the clinical trial results in patients with acute schizophrenia have been mixed. Both this compound and MP-10 failed to meet their primary efficacy endpoints. MK-8189 showed a trend towards efficacy and a significant effect on positive symptoms, along with a favorable metabolic profile, suggesting that higher PDE10A occupancy or different patient populations might be necessary to observe robust clinical benefits.
Further research is warranted to fully elucidate the therapeutic potential of PDE10A inhibition. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and interpreting studies with these and other novel PDE10A inhibitors. The subtle differences in their pharmacological properties underscore the importance of careful compound selection and translational research strategies in the development of new treatments for schizophrenia and other CNS disorders.
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Balipodect's Effects on Direct and Indirect Striatal Pathways
A deep dive into the preclinical data of Balipodect (TAK-063), a selective phosphodiesterase 10A (PDE10A) inhibitor, reveals a nuanced modulation of the striatal direct and indirect pathways, suggesting a "balanced activation" profile that distinguishes it from other compounds in its class. This guide provides a comparative analysis of this compound's effects, presenting key experimental data and detailed protocols for researchers in neuropharmacology and drug development.
This compound was developed for the treatment of schizophrenia, predicated on the hypothesis that inhibiting PDE10A, an enzyme highly expressed in striatal medium spiny neurons (MSNs), could normalize dysfunctional signaling in both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways. While the clinical development of this compound was ultimately discontinued due to insufficient efficacy, the preclinical data offers valuable insights into the differential effects of modulating these critical basal ganglia circuits.
Key Findings: A Balanced Act in Striatal Pathway Modulation
Preclinical studies suggest that this compound, a faster off-rate PDE10A inhibitor, produces a distinct pharmacological profile compared to slower off-rate inhibitors like MP-10. This is characterized by a comparable activation of the indirect pathway but a more partial activation of the direct pathway.
Gene Expression Analysis: Unveiling Pathway-Specific Activation
One key study utilized the expression of pathway-specific marker genes, enkephalin (Enk) for the indirect pathway and substance P (SP) for the direct pathway, to assess the differential effects of this compound (TAK-063) and the slower off-rate inhibitor MP-10.
| Compound | Dose (mg/kg) | PDE10A Occupancy | Enkephalin mRNA (% increase) | Substance P mRNA (% increase) | SP/Enk Ratio Change |
| This compound (TAK-063) | 10 | 92% | 56% | Partial increase | No significant increase |
| MP-10 | 30 | 85% | Similar to this compound | Greater increase than this compound | Significant increase |
| MP-10 | 100 | 95% | 59% | Greater increase than this compound | Significant increase |
Data adapted from a 2016 study in rats, highlighting the differential effects on direct pathway marker expression.[1]
These findings suggest that while both compounds effectively engage PDE10A and activate the indirect pathway, this compound's impact on the direct pathway is less pronounced than that of MP-10 at high receptor occupancies.[1] This "balanced activation" is hypothesized to be a key feature of faster off-rate PDE10A inhibitors.
dot
Behavioral Pharmacology: Functional Consequences of Pathway Modulation
The differential effects of this compound and other PDE10A inhibitors on striatal pathways translate to distinct behavioral outcomes in preclinical models of psychosis.
MK-801-Induced Hyperactivity
This model is widely used to screen for antipsychotic potential. Both this compound and MP-10 have been shown to suppress hyperactivity induced by the NMDA receptor antagonist MK-801.
| Compound | Species | Route | Effective Dose Range (mg/kg) |
| This compound (TAK-063) | Rat | p.o. | ≥ 0.3 |
| MP-10 | Rat | p.o. | 3 - 30 |
| MK-8189 | Rat | p.o. | 0.25 - 0.75 |
Data compiled from multiple preclinical studies.[1][2]
Methamphetamine-Induced Hyperactivity
In contrast to the MK-801 model, the methamphetamine-induced hyperactivity model revealed a key difference between this compound and MP-10.
| Compound | Species | Route | Effect on Hyperactivity |
| This compound (TAK-063) | Rat & Mouse | p.o. | Significant suppression |
| MP-10 | Rat & Mouse | p.o. | No effect |
This differential effect suggests that the "balanced activation" profile of this compound may be crucial for its efficacy in this model.[1]
Catalepsy: A Measure of Extrapyramidal Side Effects
Catalepsy, a state of motor immobility, is often used as a predictor of extrapyramidal side effects associated with antipsychotic drugs. Studies with the novel PDE10A inhibitor CPL500036 showed a potent, dose-dependent cataleptic effect, which appears stronger than what has been reported for other PDE10A inhibitors like this compound.
| Compound | Species | Route | Minimum Effective Dose for Catalepsy (mg/kg) | Comparison |
| CPL500036 | Rat | p.o. | 0.6 | Strong, dose-dependent effect, similar to haloperidol at higher doses.[3][4] |
| This compound (TAK-063) | Rat | p.o. | - | Reported to have a weaker cataleptic effect that does not increase with dose.[5] |
dot
Experimental Protocols
In Vivo Electrophysiology in Striatal Neurons
Objective: To measure the firing rate of identified D1 and D2 medium spiny neurons in response to drug administration.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Perform a craniotomy over the striatum.
-
Electrode Implantation: Slowly lower a recording microelectrode or a multi-electrode array into the dorsal striatum at predetermined coordinates.
-
Neuron Identification: Identify D1 and D2 MSNs. This can be achieved using transgenic animals expressing fluorescent reporters (e.g., Drd1a-tdTomato or D2-eGFP mice) and employing optogenetic tagging techniques.
-
Baseline Recording: Record spontaneous neuronal firing for a stable baseline period.
-
Drug Administration: Administer this compound or a comparator compound systemically (e.g., i.p. or p.o.).
-
Post-Drug Recording: Continue to record neuronal activity for a defined period after drug administration.
-
Data Analysis: Sort recorded spikes to isolate single-unit activity. Analyze changes in firing rate from baseline for identified D1 and D2 MSNs.
Quantitative Western Blot for DARPP-32 Phosphorylation
Objective: To quantify the phosphorylation status of DARPP-32 at key regulatory sites (Thr34 and Thr75) in striatal tissue.
Procedure:
-
Tissue Collection: Euthanize animals at a specific time point after drug administration and rapidly dissect the striatum.
-
Homogenization: Homogenize the striatal tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Thr34 DARPP-32, phospho-Thr75 DARPP-32, and total DARPP-32.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands for the phosphorylated and total DARPP-32. Normalize the phospho-protein signal to the total protein signal for each sample.
MK-801-Induced Hyperlocomotion Assay
Objective: To assess the potential antipsychotic-like activity of a compound by its ability to inhibit locomotor hyperactivity induced by MK-801.
Procedure:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the open-field testing chambers for a set period on consecutive days prior to the experiment.
-
Drug Pre-treatment: Administer the test compound (e.g., this compound) or vehicle at a specified time before the MK-801 challenge.
-
MK-801 Administration: Administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline to the animals.
-
Locomotor Activity Recording: Immediately place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical movements) for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data, typically in time bins, and compare the activity of the drug-treated groups to the vehicle- and MK-801-treated control groups.
Conclusion
The preclinical data for this compound suggests a sophisticated mechanism of action characterized by a "balanced activation" of the direct and indirect striatal pathways. This profile, which differs from that of slower off-rate PDE10A inhibitors, may have contributed to its distinct behavioral effects in animal models. While this compound's journey to the clinic was halted, the detailed examination of its preclinical pharmacology provides a valuable framework for the continued development of novel therapeutics targeting the complex neurocircuitry of the basal ganglia. Further research employing direct comparative studies, particularly in the areas of in vivo electrophysiology and pathway-specific protein phosphorylation, will be crucial for fully elucidating the therapeutic potential of modulating these pathways.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of electroconvulsive shock on the phosphorylation of DARPP-32 in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal Fos expression is indicative of dopamine D1/D2 synergism and receptor supersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
Validating the Antipsychotic-Like Effects of Balipodect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antipsychotic-like effects of Balipodect (TAK-063) with established typical and atypical antipsychotic drugs. The data presented is collated from various animal model studies to offer a comprehensive overview of this compound's pharmacological profile.
This compound is a selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia.[1] While its clinical development was discontinued due to insufficient efficacy in Phase 2 trials, its unique mechanism of action and preclinical profile remain of interest to the neuroscience research community.[1] This guide summarizes the key preclinical findings, comparing this compound's performance against standard antipsychotics in established animal models of psychosis.
Performance in Preclinical Models: A Tabular Comparison
The following tables summarize the quantitative data on the effects of this compound and other antipsychotic drugs in three key animal models used to predict antipsychotic efficacy: MK-801-induced hyperlocomotion, conditioned avoidance response, and prepulse inhibition.
Table 1: Inhibition of MK-801-Induced Hyperlocomotion in Mice
This model assesses the ability of a compound to counteract the psychostimulant effects of the NMDA receptor antagonist MK-801, which is used to model psychosis-like symptoms.
| Compound | Drug Class | ED50 (mg/kg, p.o.) | Reference |
| This compound (TAK-063) | PDE10A Inhibitor | ~0.3 | [2] |
| Haloperidol | Typical Antipsychotic | 0.05 - 0.2 | [3][4] |
| Olanzapine | Atypical Antipsychotic | 0.1 | [5] |
| Risperidone | Atypical Antipsychotic | 0.01 - 0.1 | [6][7][8] |
| Clozapine | Atypical Antipsychotic | 0.1 - 0.5 | [9] |
Table 2: Inhibition of Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic model predictive of antipsychotic activity, where the drug's ability to suppress a learned avoidance behavior without inducing motor impairment is measured.
| Compound | Drug Class | ED50 (mg/kg) | Route | Reference |
| This compound (TAK-063) | PDE10A Inhibitor | Active (Specific ED50 not available) | p.o. | [1] |
| Haloperidol | Typical Antipsychotic | ~0.15 | i.p. | [10][11] |
| Olanzapine | Atypical Antipsychotic | 4.7 | p.o. | [12] |
| Risperidone | Atypical Antipsychotic | 0.33 | s.c. | [13] |
| Clozapine | Atypical Antipsychotic | 10.0 | s.c. | [14][15] |
Table 3: Reversal of Prepulse Inhibition (PPI) Deficits
PPI is a measure of sensorimotor gating, which is often impaired in schizophrenic patients. This model assesses a drug's ability to restore this gating function after it has been disrupted by a psychotomimetic agent.
| Compound | Drug Class | Effect on PPI Deficits | Model | Reference |
| This compound (TAK-063) | PDE10A Inhibitor | Reverses deficits | Methamphetamine-induced | [1] |
| Haloperidol | Typical Antipsychotic | Does not consistently reverse deficits | Neurodevelopmental models | [16][17] |
| Olanzapine | Atypical Antipsychotic | Reverses deficits | MK-801-induced, Neurodevelopmental | [2][16][18] |
| Risperidone | Atypical Antipsychotic | Reverses deficits | Neurodevelopmental models | [16] |
| Clozapine | Atypical Antipsychotic | Reverses deficits | Dizocilpine-induced, Neurodevelopmental | [16][19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
MK-801-Induced Hyperlocomotion
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Apparatus: Open field arenas equipped with automated photo-beam detectors to measure locomotor activity.[20]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Test compounds (this compound or comparator antipsychotics) or vehicle are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pretreatment time (typically 30-60 minutes), animals are injected with MK-801 (typically 0.15-0.32 mg/kg, i.p.).[20]
-
Immediately after MK-801 injection, mice are placed in the open field arenas.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period, usually 60-90 minutes.[7]
-
-
Data Analysis: The total locomotor activity is calculated and the dose-response relationship for the test compounds is analyzed to determine the ED50 value for the inhibition of MK-801-induced hyperlocomotion.
Conditioned Avoidance Response (CAR)
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, and equipped with auditory and visual stimuli.
-
Procedure:
-
Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation. Training continues until a stable baseline of avoidance is achieved.
-
Testing: Once trained, animals are pretreated with the test compound or vehicle.
-
During the test session, a series of trials are conducted where the CS is presented, followed by the US if the animal fails to move to the other compartment.
-
The number of successful avoidances, escapes (moving after the onset of the US), and failures to escape are recorded.
-
-
Data Analysis: A compound is considered to have antipsychotic-like potential if it selectively decreases the number of avoidances without significantly affecting the escape responses. The ED50 for the inhibition of the avoidance response is then calculated.[12]
Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: Male Sprague-Dawley or Wistar rats, or various mouse strains.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Animals are placed in the startle chambers and allowed to acclimate for a short period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
To induce a PPI deficit, animals are pre-treated with a psychotomimetic agent (e.g., apomorphine, MK-801, or methamphetamine) before the test session. The test compound is administered prior to the psychotomimetic agent.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of the test compound to reverse the drug-induced deficit in PPI is then determined.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating antipsychotic-like drugs.
References
- 1. Effects of haloperidol inhalation on MK-801- and memantine-induced locomotion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of haloperidol inhalation on MK-801- and memantine-induced locomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral Differences of Valproate and Risperidone on MK-801 Inducing Acute Hyperlocomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurobehavioral Differences of Valproate and Risperidone on MK-801 Inducing Acute Hyperlocomotion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential blockade by clozapine of hyperlocomotion induced by non-competitive NMDA antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine, but not olanzapine, disrupts conditioned avoidance response in rats by antagonizing 5-HT2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Haloperidol differentially modulates prepulse inhibition and p50 suppression in healthy humans stratified for low and high gating levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OLANZAPINE IMPROVES DEFICIENT SENSORY INHIBITION IN DBA/2 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clozapine Treatment Reverses Dizocilpine-Induced Deficits of Pre-Pulse Inhibition of Tactile Startle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
Reproducibility of Balipodect's Effects on Prepulse Inhibition Deficits: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of balipodect (TAK-063) on prepulse inhibition (PPI) deficits, a key preclinical measure of sensorimotor gating relevant to schizophrenia. The guide compares this compound's effects with established antipsychotics, clozapine and haloperidol, and the NMDA receptor antagonist MK-801, which is commonly used to induce PPI deficits in animal models. Detailed experimental protocols and quantitative data are presented to allow for an objective assessment of the reproducibility and comparative efficacy of these compounds.
Comparative Efficacy on Prepulse Inhibition
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of this compound and comparator compounds on prepulse inhibition. Prepulse inhibition is a measure of sensorimotor gating, where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. The percentage of PPI is calculated as: [1 − (startle amplitude with prepulse / startle amplitude of pulse alone)] × 100.
Table 1: Effect of this compound (TAK-063) on Prepulse Inhibition in Mice
| Compound | Dose (mg/kg, p.o.) | PDE10A Occupancy (%) | % Prepulse Inhibition (vs. Vehicle) | Animal Model | Study |
| This compound (TAK-063) | 0.3 | 38 | Significant Increase (p ≤ 0.05) | C57BL/6J Mice | Suzuki et al., 2016[1] |
| This compound (TAK-063) | 1 | 67 | Significant Increase (p ≤ 0.05) | C57BL/6J Mice | Suzuki et al., 2016[1] |
| This compound (TAK-063) | 3 | 86 | Significant Increase (p ≤ 0.05) | C57BL/6J Mice | Suzuki et al., 2016[1] |
| MP-10 (PDE10A Inhibitor) | up to 30 | up to 96 | No Significant Effect | C57BL/6J Mice | Suzuki et al., 2016[1] |
Table 2: Reversal of MK-801-Induced Prepulse Inhibition Deficits
| Treatment Group | % Prepulse Inhibition | Animal Model | Study |
| Vehicle | ~40% | ICR Mice | Suzuki et al., 2016[1] |
| MK-801 (0.3 mg/kg) | ~20% (Significant Reduction, p ≤ 0.01) | ICR Mice | Suzuki et al., 2016[1] |
| This compound (0.3 mg/kg) + MK-801 | ~35% (Significant Reversal, p ≤ 0.05) | ICR Mice | Suzuki et al., 2016[1] |
| This compound (1 mg/kg) + MK-801 | ~38% (Significant Reversal, p ≤ 0.05) | ICR Mice | Suzuki et al., 2016[1] |
| MP-10 (up to 30 mg/kg) + MK-801 | No Significant Reversal | ICR Mice | Suzuki et al., 2016[1] |
| Clozapine (1.25 mg/kg) + MK-801 (0.05 mg/kg) | Significant Attenuation (p < 0.001) | Sprague-Dawley Rats | Levin et al., 2005[2] |
| Clozapine (2.5 mg/kg) + MK-801 (0.05 mg/kg) | Significant Attenuation (p < 0.05) | Sprague-Dawley Rats | Levin et al., 2005[2] |
| Haloperidol (0.1 and 0.5 mg/kg) + MK-801 (0.1 mg/kg) | No Consistent Antagonism | Sprague-Dawley Rats | Hoffman et al., 1993[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols used in the cited studies for inducing and measuring prepulse inhibition.
Prepulse Inhibition Deficit Induction with MK-801
-
Animal Model: Mice or Rats (strain-specific differences may exist).
-
Compound: Dizocilpine (MK-801), a non-competitive NMDA receptor antagonist.
-
Dosage and Administration:
-
Procedure:
-
Animals are habituated to the startle chambers.
-
MK-801 or vehicle is administered 30 minutes prior to the PPI test session.[4]
-
The test session consists of a series of trials, including pulse-alone trials, prepulse-plus-pulse trials at varying prepulse intensities, and no-stimulus trials.
-
Prepulse Inhibition Measurement
-
Apparatus: Ventilated, sound-attenuated startle chambers.
-
Parameters:
-
Session Structure:
-
5-minute acclimation period.
-
A series of pulse-alone trials.
-
Blocks of pseudorandomized trials (pulse-alone, prepulse-plus-pulse at different intensities, and no-stimulus).
-
A final series of pulse-alone trials.[4]
-
Drug Intervention Studies (this compound, Clozapine, Haloperidol)
-
This compound (TAK-063): Administered orally (p.o.) at doses of 0.3, 1, and 3 mg/kg.[1]
-
Clozapine: Administered intraperitoneally (i.p.) at doses of 1.0 and 5.0 mg/kg in some studies, and 1.25 and 2.5 mg/kg in others, typically 30-60 minutes before testing.[2][3]
-
Haloperidol: Administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.1 to 0.5 mg/kg, typically 30-60 minutes before testing.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the modulation of prepulse inhibition by the discussed compounds and the general experimental workflow.
Caption: General experimental workflow for assessing the effects of compounds on prepulse inhibition deficits.
Caption: this compound's mechanism of action via PDE10A inhibition.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine Treatment Reverses Dizocilpine-Induced Deficits of Pre-Pulse Inhibition of Tactile Startle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of haloperidol and clozapine on the disruption of sensorimotor gating induced by the noncompetitive glutamate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
Cross-study comparison of Balipodect phase 1 and phase 2 clinical data
A Comparative Review of Balipodect (TAK-063) Phase 1 and Phase 2 Clinical Trial Data
This compound (formerly TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia. Clinical development reached Phase 2 before being discontinued due to insufficient efficacy. This guide provides a comparative summary of the available data from Phase 1 and Phase 2 clinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's clinical profile.
Mechanism of Action: PDE10A Inhibition
This compound exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling pathways. The intended therapeutic effect for schizophrenia was to modulate downstream signaling cascades to ameliorate symptoms.
Below is a diagram illustrating the signaling pathway affected by this compound.
Phase 1 Clinical Trial Data
Two key Phase 1 studies have been published. The first was a single-rising dose study in healthy volunteers, and the second was a multiple-rising dose study in healthy Japanese subjects and subjects with stable schizophrenia.
Study Design and Demographics
| Parameter | Phase 1 (Single-Rising Dose) | Phase 1 (Multiple-Rising Dose) |
| Study Identifier | NCT02370602 (Inferred) | NCT01879722 |
| Participants | 84 healthy Japanese and non-Japanese volunteers[1][2] | 62 healthy Japanese subjects and subjects with stable schizophrenia receiving this compound, 15 receiving placebo[3][4] |
| Dosing Regimen | Single oral doses of 3, 10, 30, 100, 300, or 1000 mg, or placebo[1][2] | Multiple rising oral doses, once daily for 7 days[4] |
Pharmacokinetic Profile
| Parameter | Phase 1 (Single-Rising Dose) | Phase 1 (Multiple-Rising Dose) |
| Absorption (Tmax) | Median of 3 to 4 hours (fasting); 6 hours (fed)[1][2] | Not explicitly stated, but PK parameters were comparable between healthy subjects and those with schizophrenia[3][4] |
| Effect of Food | Slowed absorption and increased oral bioavailability[1][2] | Administered with food[4] |
| Elimination | Renal elimination was negligible[1][2] | Not explicitly stated |
| Dose Proportionality | Exposure increased in a dose-dependent manner[1][2] | Not explicitly stated |
| Dosing Recommendation | Pharmacokinetic profile supports once-daily dosing[1][2] | A once-daily dose of up to 30 mg was suggested for future studies[4] |
Safety and Tolerability
| Adverse Event Profile | Phase 1 (Single-Rising Dose) | Phase 1 (Multiple-Rising Dose) |
| Most Common AEs | Somnolence (33.3%), orthostatic tachycardia (19.7%), and orthostatic hypotension (9.1%)[1][2] | Somnolence[3][4] |
| Severe AEs | Orthostatic hypotension (1 at 300 mg) and somnolence (2 at 1000 mg)[1][2] | Not explicitly stated, but most AEs were mild or moderate[3][4] |
| Serious AEs/Deaths | None[1][2] | No deaths reported[3][4] |
| Discontinuations due to AEs | None[1][2] | 6 out of 77 subjects did not complete the study, reasons not specified[3][4] |
| Extrapyramidal Symptoms (EPS) | Infrequent[2] | Incidence increased with exposure; higher rate in subjects with stable schizophrenia than in healthy subjects for equivalent doses[3][4] |
Phase 2 Clinical Trial Data
A Phase 2 study was conducted to evaluate the efficacy and safety of this compound in patients experiencing an acute exacerbation of schizophrenia.
Study Design and Demographics
| Parameter | Phase 2 |
| Study Identifier | NCT02477020 |
| Participants | 164 adults (18-65 years) with an acute exacerbation of schizophrenia (83 this compound, 81 placebo)[5] |
| Dosing Regimen | 20 mg this compound or placebo daily for 6 weeks. Dose de-escalation to 10 mg was permitted for intolerability[5] |
Efficacy Results
The primary endpoint of the study was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
| Efficacy Outcome | Result |
| Primary Endpoint (Change in PANSS Total Score) | Not met. The least-squares mean difference versus placebo was -5.46, which was not statistically significant (p = 0.115)[5] |
| Secondary Endpoints | Generally supportive of antipsychotic efficacy, though specific data is not provided[5] |
| Effect Size | 0.308[5] |
| Study Limitations | The interpretation of the results was confounded by a high placebo effect and the absence of an active comparator[5] |
Safety and Tolerability
| Adverse Event Profile | Phase 2 |
| General Tolerability | Safe and well-tolerated, consistent with Phase 1 findings[5] |
| AE Severity | Most adverse events were mild or moderate in severity and did not lead to discontinuation[5] |
| Serious AEs/Deaths | No deaths occurred[5] |
| Extrapyramidal Symptoms (EPS) | The incidence of akathisia and dystonia was more frequent in the this compound group compared to placebo[5] |
Experimental Protocols
Phase 1 (Single-Rising Dose) Experimental Workflow
The following diagram outlines the workflow for the single-rising dose Phase 1 study.
Methodology Summary: Healthy volunteers were randomized into one of six dose cohorts (3, 10, 30, 100, 300, or 1000 mg) or a placebo group. Each participant received a single oral dose of this compound or placebo under fasting conditions. Following a washout period, participants in the 100 mg cohort received a second dose under fed conditions to assess the effect of food on pharmacokinetics. Safety, tolerability, and pharmacokinetic parameters were assessed throughout the study.[1][2]
Phase 2 Experimental Workflow
The diagram below illustrates the workflow for the Phase 2 efficacy and safety study.
Methodology Summary: Adults aged 18 to 65 diagnosed with schizophrenia and experiencing an acute exacerbation of psychotic symptoms were included in the study. After discontinuing any prior psychotropic medications, participants were randomized on a 1:1 basis to receive either 20 mg of this compound or a placebo once daily for six weeks. Efficacy, primarily measured by the PANSS, and safety were evaluated at weekly visits during the treatment period. The study allowed for a blinded dose reduction to 10 mg of this compound if the 20 mg dose was not well-tolerated.[5]
Conclusion
The Phase 1 studies of this compound demonstrated a manageable safety profile and a pharmacokinetic profile that supported once-daily dosing. However, the subsequent Phase 2 trial failed to meet its primary efficacy endpoint in patients with an acute exacerbation of schizophrenia. While secondary endpoints suggested potential antipsychotic activity, the lack of statistical significance on the primary outcome, coupled with a high placebo response, led to the discontinuation of its development for this indication. This comparative guide summarizes the key quantitative data and methodologies from these studies to inform future research in the field of PDE10A inhibition and antipsychotic drug development.
References
- 1. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized Multiple Dose Pharmacokinetic Study of a Novel PDE10A Inhibitor TAK-063 in Subjects with Stable Schizophrenia and Japanese Subjects and Modeling of Exposure Relationships to Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Value of Balipodect in Mitigating Ketamine-Induced Changes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has emerged as a rapid-acting antidepressant, but its clinical utility is hampered by transient psychotomimetic and cognitive side effects. This has spurred the search for adjunctive therapies to mitigate these adverse effects. This guide provides a comparative analysis of the translational value of balipodect (TAK-063), a phosphodiesterase 10A (PDE10A) inhibitor, in modulating ketamine-induced changes in humans, alongside other therapeutic alternatives.
This compound's Attenuation of Ketamine-Induced Neurological Changes
This compound has been investigated for its potential to counteract the effects of ketamine. Preclinical studies in rodents demonstrated that this compound could suppress hyperlocomotion induced by NMDA receptor antagonists like MK-801, suggesting antipsychotic-like activity.[1] A key human study, a randomized, double-blind, placebo-controlled, phase 1 clinical trial (NCT01892189), assessed the effects of this compound on ketamine-induced changes in healthy male adults.[2][3]
The primary focus of the published data from this trial has been on neuroimaging outcomes. The study revealed that this compound reduced the Cohen's d effect size of ketamine on resting-state functional magnetic resonance imaging (fMRI) blood-oxygen-level-dependent (BOLD) signals in key brain regions.[2][3] Furthermore, this compound demonstrated a dose-dependent reduction of ketamine-induced increases in BOLD signals during a working memory task.[4] These findings suggest that this compound can modulate the neural circuits disrupted by ketamine. While a review mentioned "analogous effects on cognition were observed in animal models and human subjects," specific quantitative data on the cognitive and psychotomimetic effects in the human trial have not been detailed in the available literature.[4]
Development of this compound for schizophrenia was ultimately discontinued due to a lack of efficacy in Phase 2 trials.
Comparative Analysis with Alternative Interventions
Several other pharmacological agents have been explored for their potential to mitigate the undesirable effects of ketamine. This section compares this compound with two such alternatives: lamotrigine and benzodiazepines, for which human experimental data in the context of ketamine challenge is available.
| Intervention | Mechanism of Action | Effect on Ketamine-Induced Psychotomimetic Symptoms | Effect on Ketamine-Induced Cognitive Deficits | Key Experimental Evidence (Human Studies) |
| This compound (TAK-063) | Phosphodiesterase 10A (PDE10A) inhibitor | Data not explicitly reported in published human studies. Preclinical data suggests antipsychotic-like effects. | Attenuated ketamine-induced changes in fMRI BOLD signal during a working memory task.[4] | NCT01892189: Randomized, placebo-controlled trial in healthy volunteers.[2][3] |
| Lamotrigine | Inhibits voltage-gated sodium channels, modulates glutamate and aspartate release | Mixed results. Some studies show a reduction in dissociative symptoms (measured by CADSS) and positive/negative symptoms (measured by BPRS).[5] Other studies found no significant attenuation of ketamine's side effects.[5] | Trend towards attenuation of reductions in cognitive performance.[6] Mitigated cognitive and sensorimotor impairments in some studies.[7] | Double-blind, placebo-controlled crossover and parallel-group studies in healthy volunteers and patients with depression.[5][6][8] |
| Benzodiazepines (e.g., midazolam, lorazepam) | Positive allosteric modulator of GABA-A receptors | Can reduce the psychotomimetic effects of ketamine.[9] | May worsen or not significantly affect cognitive deficits. | Clinical observations and some controlled studies, often in the context of anesthesia or procedural sedation.[9][10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound (TAK-063) and Ketamine Interaction Study (NCT01892189)
-
Study Design: Randomized, double-blind, placebo-controlled, incomplete-crossover Phase 1 trial.[2][3]
-
Intervention: Participants received a single oral dose of this compound (3, 10, or 30 mg) or placebo, followed by an intravenous infusion of ketamine.[2]
-
Primary Outcome Measures: Ketamine-induced changes in fMRI BOLD signal in specific brain regions during resting state.[2][3]
-
Secondary Outcome Measures: Pharmacokinetics of this compound, safety, and tolerability.[2][3] BOLD signal changes during a working memory task were also assessed.[4]
Lamotrigine and Ketamine Interaction Studies
-
Study Design: Typically double-blind, placebo-controlled, crossover or parallel-group designs.[5][6][8]
-
Participants: Healthy volunteers or patients with treatment-resistant depression.[5][6]
-
Intervention: Pre-treatment with a single oral dose of lamotrigine (e.g., 300 mg) or placebo, followed by an intravenous infusion of ketamine (e.g., 0.5 mg/kg).[6][8]
-
Outcome Measures:
Benzodiazepine and Ketamine Interaction Studies
-
Study Design: Varied, including prospective studies and clinical observations, often in a procedural sedation or anesthetic context.[9]
-
Participants: Patients undergoing procedures requiring sedation or anesthesia.
-
Intervention: Co-administration of a benzodiazepine (e.g., midazolam) before or after ketamine administration.[9]
-
Outcome Measures: Incidence and severity of emergence reactions (psychotomimetic symptoms).[9]
Signaling Pathways and Experimental Workflows
Ketamine and this compound Signaling Pathways
Caption: Simplified signaling pathways of ketamine and this compound.
Experimental Workflow for a Ketamine Challenge Study
Caption: A generalized workflow for a human ketamine challenge study.
Conclusion
The investigation into this compound's effects on ketamine-induced changes in humans provides valuable translational insights, primarily through its demonstrated ability to modulate ketamine-disrupted neural circuits as observed via fMRI. This suggests a potential neurophysiological mechanism for mitigating ketamine's effects. However, the lack of published quantitative data on its impact on the psychological and cognitive symptoms induced by ketamine in humans represents a significant gap in understanding its full translational value.
In comparison, agents like lamotrigine have shown some, albeit inconsistent, evidence of attenuating both the psychotomimetic and cognitive effects of ketamine in human studies. Benzodiazepines, while effective in reducing psychotomimetic symptoms, may not be ideal due to their potential to blunt ketamine's antidepressant efficacy and their own cognitive side effects.
For drug development professionals, the this compound case highlights the utility of the ketamine challenge model in demonstrating target engagement and modulation of relevant neural circuits in early-phase clinical trials. However, it also underscores the critical need to include comprehensive psychometric and cognitive assessments alongside neuroimaging to fully evaluate the translational potential of a novel compound. Future research should aim to directly compare these different modulatory strategies within the same experimental paradigm to provide a clearer picture of their relative efficacy and translational promise.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled, phase 1 study to evaluate the effects of TAK-063 on ketamine-induced changes in fMRI BOLD signal in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, placebo-controlled, phase 1 study to evaluate the effects of TAK-063 on ketamine-induced changes in fMRI BOLD signal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketamine and Lamotrigine Combination in Psychopharmacology: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurocognitive Effects of Ketamine in Treatment-Resistant Major Depression: Association with Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innerbloomketamine.com [innerbloomketamine.com]
- 8. Ketamine-Induced Brain Changes and Their Modulation by Lamotrigine [ctv.veeva.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Antidepressant Effect of Ketamine Is Dampened by Concomitant Benzodiazepine Medication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Balipodect and Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational drug Balipodect (TAK-063) and the established class of second-generation antipsychotics (SGAs). The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding the potential therapeutic window and adverse effect profiles of these different approaches to treating psychotic disorders.
Executive Summary
This compound, a selective phosphodiesterase 10A (PDE10A) inhibitor, represents a novel mechanistic approach to the treatment of schizophrenia. Its development was discontinued after Phase 2 clinical trials due to a lack of efficacy.[1] However, the safety and tolerability data gathered during its clinical investigation provide valuable insights for the development of future compounds targeting this pathway. Second-generation antipsychotics, which primarily act as dopamine D2 and serotonin 5-HT2A receptor antagonists, are the current standard of care for schizophrenia but are associated with a range of adverse effects, including metabolic disturbances, extrapyramidal symptoms (EPS), and sedation. This guide presents a comparative summary of the safety data for this compound and several commonly prescribed SGAs, highlighting the differences that may arise from their distinct mechanisms of action.
Comparative Safety Data
The following tables summarize the available quantitative safety data for this compound from its clinical trial program and for several representative second-generation antipsychotics from various clinical trials and meta-analyses. It is crucial to note that the data for this compound is derived from a more limited patient population compared to the extensive data available for the marketed SGAs.
Table 1: Incidence of Common Adverse Events in Clinical Trials of this compound (TAK-063)
| Adverse Event | Phase 1 (Single Ascending Dose, Healthy Volunteers)[2][3] | Phase 1 (Multiple Ascending Dose, Healthy Volunteers & Schizophrenia Patients)[4] | Phase 2 (Schizophrenia Patients)[5] |
| Somnolence | 33.3% | Most common AE | Reported |
| Orthostatic Tachycardia | 19.7% | Not specified | Not specified |
| Orthostatic Hypotension | 10.6% (severe in 1 case at 300mg) | Reported | Reported |
| Extrapyramidal Symptoms (EPS) | Infrequent (1 case of muscle tightness at 30mg) | Higher rate in schizophrenia patients than healthy volunteers; incidence increased with exposure | Akathisia and dystonia more frequent than placebo |
| Serious Adverse Events | None | None | None |
| Discontinuations due to AEs | None | None | Not the cause for discontinuation |
Table 2: Comparative Incidence of Key Adverse Events with Second-Generation Antipsychotics (Data from various clinical trials and meta-analyses)
| Adverse Event | Olanzapine | Risperidone | Aripiprazole | Quetiapine | Ziprasidone |
| Somnolence | High (22-28%)[6][7] | Moderate[8] | Low[8] | High[4] | Moderate (21%)[2] |
| Orthostatic Hypotension | 5% (vs 2% placebo)[9] | Higher rates reported[9][10] | Low risk | Higher rates reported[9][10] | Low risk[10][11] |
| Extrapyramidal Symptoms (EPS) | Minimal[12] | Higher than other atypicals (36.7%)[13] | Lower risk[14] | Low risk | 13%[2] |
| Weight Gain | High (+++)[3] | Moderate (++)[3] | Low (0)[3] | Moderate (++)[3] | Low (0/+)[3] |
| Hyperprolactinemia | Mild (+) | High (+++) | Low (0) | Low (0) | Low (+) |
| Metabolic Syndrome Risk | High (+++) | Moderate (+) | Low (0/+) | Moderate (++) | Low (0/+) |
Note: The symbols (0, +, ++, +++) represent a qualitative summary of the relative risk for each adverse event based on multiple sources.
Experimental Protocols
This compound (TAK-063) Preclinical Safety Assessment
The preclinical safety profile of this compound was evaluated in rodent models to assess potential antipsychotic-related adverse effects. The key experimental protocols included:
-
Catalepsy Assessment in Rats: This test is used to predict the likelihood of extrapyramidal symptoms, particularly parkinsonism. Rats were administered this compound, haloperidol (a typical antipsychotic), or olanzapine (an SGA). Catalepsy was measured by placing the rat's forepaws on a horizontal bar and recording the time until the rat removed its paws. A longer duration on the bar indicates a stronger cataleptic effect. This compound was found to elicit a weak cataleptic response compared to haloperidol and olanzapine.[3]
-
Plasma Prolactin and Glucose Measurement in Rats: Blood samples were collected from rats at specified time points after the administration of this compound or comparator antipsychotics. Plasma levels of prolactin and glucose were measured to assess the potential for hyperprolactinemia and hyperglycemia, known side effects of some antipsychotics. Balipodet did not affect plasma prolactin or glucose levels at the tested doses in these preclinical studies.[3]
Second-Generation Antipsychotics Clinical Trial Methodology
The safety data for second-generation antipsychotics are derived from numerous randomized, double-blind, placebo-controlled, and active-comparator clinical trials conducted in patients with schizophrenia, bipolar disorder, and other psychiatric conditions. The general methodology of these trials involves:
-
Patient Population: Adult patients meeting the diagnostic criteria for the specific psychiatric disorder being studied.
-
Study Design: Multi-center, randomized, double-blind, parallel-group studies are common. These trials often include a placebo arm and/or an active comparator (another antipsychotic).
-
Dosing: Fixed or flexible dosing regimens are used, depending on the study's objectives.
-
Safety Assessments: The comprehensive safety evaluation in these trials includes:
-
Adverse Event Monitoring: Spontaneously reported adverse events are recorded throughout the study.
-
Standardized Rating Scales: Scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia are used to systematically assess EPS.
-
Laboratory Tests: Regular monitoring of blood chemistry (including glucose and lipids), hematology, and prolactin levels.
-
Vital Signs and Weight: Regular measurement of blood pressure, heart rate, and body weight.
-
Electrocardiograms (ECGs): To assess for any cardiac effects, such as QTc interval prolongation.
-
Signaling Pathways and Mechanisms of Action
The differences in the safety profiles of this compound and second-generation antipsychotics are rooted in their distinct molecular targets and downstream signaling pathways.
This compound: PDE10A Inhibition
This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, which in turn modulates the activity of the direct and indirect pathways of the basal ganglia. This mechanism is distinct from the direct receptor antagonism of SGAs.
Mechanism of Action of this compound.
Second-Generation Antipsychotics: Receptor Antagonism
Second-generation antipsychotics exert their therapeutic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors. Their varying affinities for other receptors, such as histaminic H1, muscarinic M1, and adrenergic α1 receptors, contribute to their diverse side-effect profiles.[2]
Receptor Binding Profiles of SGAs.
Discussion and Conclusion
The available data suggests that this compound has a safety profile distinct from that of second-generation antipsychotics, which is consistent with its different mechanism of action.
Key Observations for this compound:
-
Predominant Adverse Events: The most frequently reported adverse events in clinical trials were somnolence and orthostatic hypotension/tachycardia.[2]
-
Extrapyramidal Symptoms: While EPS, including akathisia and dystonia, were observed, particularly in patients with schizophrenia, the preclinical data suggested a weaker cataleptogenic potential compared to some SGAs.[5]
-
Metabolic and Endocrine Effects: Preclinical and early clinical data for this compound did not show signals for weight gain, hyperglycemia, or hyperprolactinemia, which are significant concerns with many SGAs.
Comparison with Second-Generation Antipsychotics:
-
Somnolence and Orthostatic Hypotension: These are also known side effects of several SGAs, often attributed to their antihistaminic and antiadrenergic properties, respectively. The incidence of somnolence with this compound appears to be in the moderate to high range, similar to some SGAs.
-
Extrapyramidal Symptoms: The risk of EPS with this compound appears to be present, but a direct comparison of the incidence and severity with different SGAs is challenging due to the limited data.
-
Metabolic Profile: The apparent lack of metabolic and prolactin-related side effects with this compound in early studies is a notable point of differentiation from many SGAs, particularly olanzapine and clozapine. This is a plausible consequence of its targeted mechanism, which avoids direct interaction with the receptors implicated in these adverse effects.
Limitations and Future Directions:
It is imperative to acknowledge the limitations of this comparison. The safety database for this compound is substantially smaller than that for the widely prescribed SGAs. Furthermore, the discontinuation of this compound's development means that long-term safety data is unavailable.
Despite its failure to demonstrate sufficient efficacy, the investigation of this compound has provided a valuable clinical dataset for a novel antipsychotic mechanism. For researchers and drug development professionals, the safety profile of this compound suggests that targeting the PDE10A pathway may offer a way to mitigate some of the most problematic metabolic and endocrine adverse effects associated with current second-generation antipsychotics. Future research in this area could focus on identifying PDE10A inhibitors with a more robust efficacy profile while retaining the favorable aspects of this compound's safety profile. The distinct adverse effect profile also underscores the importance of mechanism-based drug design in developing safer and more tolerable treatments for schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of antipsychotic drugs: A systematic review of disproportionality analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Potency of Balipodect (TAK-063): A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Balipodect (TAK-063), a selective phosphodiesterase 10A (PDE10A) inhibitor, with other relevant PDE10A inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Executive Summary
This compound (TAK-063) is a highly potent and selective PDE10A inhibitor. In vitro, it demonstrates sub-nanomolar inhibitory activity against PDE10A, with exceptional selectivity over other phosphodiesterase subtypes.[1] This high in vitro potency translates to robust in vivo efficacy in rodent models of psychosis, where it effectively modulates striatal signaling pathways at low oral doses. This guide presents a detailed analysis of its performance against other PDE10A inhibitors, supported by experimental data and protocols.
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of the PDE10A enzyme in biochemical assays. Its high selectivity is a key characteristic, minimizing the potential for off-target effects.
Table 1: In Vitro Potency of PDE10A Inhibitors
| Compound | IC50 (nM) for PDE10A | Selectivity over other PDEs | Reference |
| This compound (TAK-063) | 0.30 | >15,000-fold | [1] |
| MP-10 (PF-2545920) | 0.37 | High | |
| Papaverine | 28 ± 1.2 | Lower vs. PDE3A/B | [2] |
Experimental Protocol: In Vitro PDE10A Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.
Materials:
-
Recombinant human PDE10A2 enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the microplate wells.
-
Add the test compound dilutions to the respective wells.
-
Add the recombinant PDE10A2 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-labeled substrate.
-
Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by reading the plate immediately.
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vitro PDE10A Inhibition Assay Workflow
In Vivo Potency and Efficacy
This compound has demonstrated significant efficacy in preclinical animal models relevant to psychosis and schizophrenia. A commonly used model is the phencyclidine (PCP)-induced hyperlocomotion model in rodents, which mimics certain positive symptoms of schizophrenia.
Table 2: In Vivo Efficacy of PDE10A Inhibitors in the PCP-Induced Hyperlocomotion Model (Rat)
| Compound | Minimum Effective Dose (MED) / ED50 (mg/kg, p.o.) | Effect on Striatal cAMP/cGMP | Reference |
| This compound (TAK-063) | 0.3 (MED) | Increased | [3] |
| MP-10 | 3 (produced >70% suppression) | Increased | [4] |
| Papaverine | Not consistently effective | - |
Experimental Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This protocol describes a standard procedure to assess the antipsychotic-like potential of a compound by measuring its ability to inhibit PCP-induced hyperactivity.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Materials:
-
Test compound (e.g., this compound)
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for test compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle orally (p.o.) at a defined pretreatment time (e.g., 60 minutes) before PCP administration.
-
Place the rats individually into the open-field chambers and allow them to habituate for a period (e.g., 30 minutes).
-
Administer PCP (e.g., 2.5 mg/kg, s.c.) or saline to the rats.
-
Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 90-120 minutes).[5][6]
-
Analyze the data by comparing the locomotor activity of the compound-treated groups to the vehicle-treated control group that received PCP.
PCP-Induced Hyperlocomotion Experimental Workflow
Mechanism of Action: PDE10A Signaling Pathway
PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry implicated in psychosis.[7][8] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This modulation of second messengers influences the activity of both the direct and indirect striatal output pathways, which are thought to be dysregulated in schizophrenia. The balanced activation of these pathways by this compound may contribute to its antipsychotic-like effects with a potentially favorable side-effect profile.[9]
Simplified PDE10A Signaling Pathway
Conclusion
This compound (TAK-063) is a potent and selective PDE10A inhibitor with a compelling preclinical profile. Its high in vitro potency is mirrored by its efficacy in in vivo models of psychosis at low oral doses. The data presented in this guide, comparing this compound to other PDE10A inhibitors, highlights its potential as a promising therapeutic agent. The detailed experimental protocols and pathway diagrams are provided to aid researchers in their evaluation and future studies of this class of compounds.
References
- 1. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 6. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 8. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Balipodect: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Balipodect is a critical component of laboratory safety and regulatory compliance. While specific institutional and local guidelines must always be followed, this document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound (also known as TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that was under development for the treatment of schizophrenia.[1] As with any investigational drug, its disposal requires careful consideration of its chemical properties and potential hazards.
Key Chemical and Physical Properties of this compound
A summary of this compound's relevant data is presented below. This information is crucial for a preliminary risk assessment, although it is imperative to always consult the compound's specific Safety Data Sheet (SDS) for comprehensive details.
| Property | Value | Source |
| Molecular Formula | C23H17FN6O2 | DrugBank Online |
| Molar Mass | 428.427 g·mol−1 | Wikipedia |
| Appearance | Solid, White | TargetMol |
| Solubility in DMSO | 79 mg/mL (184.4 mM) | TargetMol |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In solvent) | -80°C for 1 year | TargetMol |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-hazardous investigational compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines before proceeding.
1. Initial Assessment and Decontamination:
-
Consult the SDS: The SDS is the primary source of information regarding the hazards, handling, and disposal of this compound.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Decontaminate Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any known hazard information.
2. Disposal of Unused or Waste this compound:
-
Non-Hazardous Waste Stream: If this compound is determined to be non-hazardous according to RCRA guidelines and institutional assessment, it can typically be disposed of through a chemical waste contractor.[2]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Packaging:
-
Solid Waste: Place solid this compound waste in a securely sealed, labeled container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, rinsate) in a compatible, sealed, and labeled waste container.
-
3. General Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
While specific disposal protocols are not detailed in the available literature for this compound, general guidance for the disposal of investigational drugs in a clinical research setting provides a relevant framework. This involves contacting the institution's Environmental Health and Safety department to determine if the medication is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Non-hazardous agents can often be placed in designated biohazard-chemotoxic containers for incineration.[2]
For unused medicines in a non-professional setting, the FDA recommends removing the drugs from their original containers, mixing them with an unappealing substance (like dirt or cat litter), placing the mixture in a sealed container, and then disposing of it in the household trash.[3] However, this is not appropriate for a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's established protocols for chemical waste disposal.
References
Personal protective equipment for handling Balipodect
As "Balipodect" is a fictional substance, this document provides a comprehensive guide for the safe handling of novel chemical compounds with unknown hazards, using "this compound" as a placeholder. This information is intended for researchers, scientists, and drug development professionals. In all cases, a material with unknown hazards should be presumed to be hazardous until its properties can be ruled out experimentally[1].
Operational Plan for Handling this compound
Prior to handling this compound, a thorough risk assessment is mandatory. This involves reviewing any available data, even if it's from analogous compounds, and creating a specific Standard Operating Procedure (SOP)[2][3].
Pre-Handling Procedures
-
Information Gathering : Review all available documentation. The Safety Data Sheet (SDS) is a primary source of information on chemical properties, hazards, and handling precautions[4][5]. For a novel compound, an initial SDS should be drafted based on known precursors and anticipated structural alerts.
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure[1]. This area should be clearly labeled.
-
Engineering Controls : Ensure primary engineering controls, like fume hoods or glove boxes, are functioning correctly.
-
Emergency Preparation : Locate and verify the functionality of all safety equipment, including emergency showers, eyewash stations, and spill kits[6].
Handling Procedures
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table below before entering the designated handling area.
-
Spill Prevention : Use secondary containment for all containers of this compound to prevent spills from spreading[1][7].
-
Minimize Quantities : Only work with the smallest quantity of this compound necessary for the experiment to reduce the potential scale of any incident[6].
-
Transport : When moving this compound within the facility, use sealed, shatter-resistant, and clearly labeled secondary containers.
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces, equipment, and glassware after use.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination and dispose of it as detailed in the disposal plan.
-
Personal Hygiene : Wash hands and arms thoroughly with soap and water after exiting the laboratory. Do not eat, drink, or apply cosmetics in the laboratory area[2].
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. This selection assumes a high degree of uncertainty regarding the compound's toxicity and reactivity.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Protects against splashes, sprays, and unexpected reactions. Goggles provide a seal around the eyes, and a face shield protects the entire face[8]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | Provides a barrier against skin contact. Double-gloving is recommended. The specific glove material should be chosen based on any known solvent compatibility[8][9]. |
| Body Protection | Flame-Resistant Laboratory Coat | Shields skin and personal clothing from contamination. A flame-resistant coat is prudent if flammability is a potential, unconfirmed hazard[1][8]. |
| Respiratory Protection | NIOSH-approved Respirator | To be used based on the risk assessment, especially when handling powders or volatile solutions outside of a fume hood. The type of cartridge will depend on the anticipated hazards[8]. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Disposal Plan
All materials contaminated with this compound are to be treated as hazardous waste.
Waste Collection
-
Containers : Use only designated, compatible, and leak-proof hazardous waste containers with secure screw-on caps[7][10]. Containers must be clearly labeled "Hazardous Waste" and list "this compound" and any other constituents[10].
-
Segregation : Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible materials can react violently[10].
-
Contaminated Solids : Items such as gloves, bench paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated solid waste container[7].
-
Sharps : Contaminated needles, syringes, and broken glass must be placed in a designated sharps container.
-
Empty Containers : The original this compound container, once empty, should be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for disposal[11].
Waste Storage
-
Satellite Accumulation Area (SAA) : Store waste containers in a designated and labeled SAA within the laboratory[10].
-
Secondary Containment : All waste containers must be kept in secondary containment to capture any potential leaks[7].
-
Container Fullness : Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion[10]. Keep containers closed except when adding waste[7].
Waste Pickup
-
Scheduling : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full waste containers.
Workflow for Handling this compound
Caption: Workflow for handling novel compounds of unknown toxicity.
References
- 1. twu.edu [twu.edu]
- 2. lsu.edu [lsu.edu]
- 3. How to Implement Chemical SOPs in 9 Steps (+ Free Templates) [goaudits.com]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. ohse.ca [ohse.ca]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
